molecular formula C8H5BrN2O B063678 7-Bromoquinazolin-4(3H)-one CAS No. 194851-16-6

7-Bromoquinazolin-4(3H)-one

Cat. No.: B063678
CAS No.: 194851-16-6
M. Wt: 225.04 g/mol
InChI Key: FUGKKMYSCAYXJJ-UHFFFAOYSA-N
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Description

7-Bromoquinazolin-4(3H)-one (CAS 194851-16-6) is a brominated derivative of the privileged quinazolinone heterocycle, recognized as a high-value building block in medicinal chemistry and drug discovery research . This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in oncology. The quinazolin-4(3H)-one core is established as an excellent hinge-binding moiety for designing inhibitors of key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumorigenesis, such as VEGFR-2, TIE-2, and EphB4 . Furthermore, this scaffold is a prominent template for the development of Aurora Kinase A inhibitors, a cell cycle regulator considered a promising target for non-small cell lung cancer (NSCLC), including epidermal growth factor receptor–tyrosine kinase inhibitor (EGFR-TKI)-resistant cells . Beyond oncology, the quinazolinone structure is a basis for generating compounds with broad pharmacological potential, including antimicrobial activity. Research indicates that derivatives bearing specific substituents can exhibit bacteriostatic effects against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . As a brominated analog, this compound provides a critical handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space and structure-activity relationships. Identifier • CAS Number: 194851-16-6 • Molecular Formula: C8H5BrN2O • Molecular Weight: 225.04 g/mol Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a laboratory setting, as the compound may have irritating effects on the eyes, skin, and respiratory system .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGKKMYSCAYXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585843
Record name 7-Bromoquinazolin-4(1H)-one
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Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194851-16-6
Record name 7-Bromoquinazolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydroquinazolin-4-one
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Foundational & Exploratory

7-Bromoquinazolin-4(3H)-one: A Technical Guide to Its Core Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its quinazolinone core is a privileged scaffold found in numerous biologically active compounds. The presence and position of the bromine atom on the quinazoline ring significantly influence the molecule's physicochemical properties and reactivity, making it a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the fundamental basic properties of this compound, including its physical and chemical characteristics, alongside detailed experimental protocols for their determination.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.04 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 428.7 °C at 760 mmHgN/A
Melting Point Data not available for the parent compound. Derivatives such as 3-Benzyl-2-(4-(benzyloxy)benzyl)-6-bromoquinazolin-4(3H)-one have a melting point of 167–169 °C.[3]N/A
pKa Estimated to be in the range of 5.78–7.62 (typical for quinazolinones). The bromine at position 7 is expected to decrease the basicity compared to the unsubstituted quinazolinone.N/A
Solubility Data not available. Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.N/A

Basicity and pKa

Tautomerism in Quinazolinones

The tautomeric equilibrium between the lactam and lactim forms of the quinazolinone ring is a key factor influencing its chemical reactivity and biological activity. This equilibrium can be affected by substitution patterns on the ring.

Caption: Lactam-lactim tautomerism in the quinazolinone core.

Experimental Protocols

Determination of Melting Point

A precise melting point is a crucial indicator of purity for a solid compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).

MeltingPoint_Workflow start Start prep Sample Preparation Pack dry sample into capillary tube start->prep Begin setup Apparatus Setup Place capillary in calibrated melting point apparatus prep->setup heat_fast Rapid Heating Heat to ~15-20°C below expected MP setup->heat_fast heat_slow Slow Heating Heat at 1-2°C/min heat_fast->heat_slow Approach MP observe Observation Record temperature range of melting heat_slow->observe end End observe->end Complete

Caption: Workflow for Melting Point Determination.

Spectrophotometric Determination of pKa

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO).

  • Buffer Preparation: A series of buffer solutions with accurately known pH values covering the expected pKa range (e.g., pH 2 to 10) are prepared.

  • Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

pKa_Determination_Workflow start Start prep_stock Prepare Stock Solution Dissolve compound in organic solvent start->prep_stock prep_buffers Prepare Buffers Create a series of buffers with known pH start->prep_buffers prep_samples Prepare Samples Add stock solution to each buffer prep_stock->prep_samples prep_buffers->prep_samples measure_uv UV-Vis Measurement Record absorbance spectrum for each sample prep_samples->measure_uv analyze Data Analysis Plot Absorbance vs. pH to find pKa measure_uv->analyze end End analyze->end

Caption: Workflow for Spectrophotometric pKa Determination.

Determination of Solubility

Understanding the solubility of this compound in various solvents is critical for its use in synthesis, formulation, and biological assays.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of pharmaceutically and synthetically relevant solvents are chosen (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO, DMF).

  • Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed container. The mixtures are agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Phase Separation: The saturated solutions are allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve of known concentrations.

Solubility_Determination_Workflow start Start add_excess Add Excess Solid Add compound to a known volume of solvent start->add_excess equilibrate Equilibration Agitate at constant temperature (24-72h) add_excess->equilibrate separate Phase Separation Centrifuge and/or filter to remove undissolved solid equilibrate->separate analyze Concentration Analysis Determine concentration in the supernatant via HPLC or UV-Vis separate->analyze end End analyze->end

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

This compound is a valuable synthetic intermediate with basic properties that are fundamental to its application in drug discovery and development. This guide has summarized its key physicochemical characteristics and provided detailed methodologies for their experimental determination. A thorough understanding of these properties is essential for the rational design and synthesis of novel quinazolinone-based compounds with desired therapeutic profiles. Further experimental investigation is warranted to determine the precise melting point, pKa, and solubility of this compound to enrich the available data for the scientific community.

References

An In-depth Technical Guide to 7-Bromoquinazolin-4(3H)-one: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromoquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Concepts: Chemical Structure and Nomenclature

This compound belongs to the quinazolinone class of heterocyclic compounds, which are bicyclic structures composed of a benzene ring fused to a pyrimidinone ring. The core structure of this compound is characterized by a bromine atom substituted at the 7th position of the quinazolinone scaffold. The "(3H)" designation in the name indicates the position of the hydrogen atom on the nitrogen at position 3 of the pyrimidinone ring.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also known by synonyms such as 7-Bromo-3,4-dihydroquinazolin-4-one and 7-Bromo-3H-quinazolin-4-one.[1]

Chemical Structure:

Caption: Synthesis of this compound.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Formamide

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, combine 2-amino-4-bromobenzoic acid (1 equivalent) with an excess of formamide (approximately 4 equivalents). [1]2. Heating: Equip the reaction vessel with a condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to 130°C with continuous stirring. [1]3. Reaction Monitoring: Maintain the reaction at 130°C for approximately 4 hours. [1]The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the reaction mixture upon cooling.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any residual formamide. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Experimental Workflow:

G start Start reactants Combine 2-amino-4-bromobenzoic acid and formamide start->reactants heat Heat to 130°C for 4 hours reactants->heat cool Cool to room temperature heat->cool filter Filter the crude product cool->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize end End recrystallize->end

Caption: Experimental workflow for the synthesis.

References

Discovery and history of quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Quinazolinone Derivatives

Introduction

Quinazolinones are a prominent class of heterocyclic compounds featuring a fused benzene and pyrimidine ring system with a carbonyl group.[1] The name "quinazoline" was first proposed by Widdege.[2][3] These scaffolds are of significant interest in medicinal chemistry due to their presence in over 200 naturally occurring alkaloids and their derivatives' wide array of pharmacological activities.[4][5] From their initial synthesis in the 19th century to their role in modern therapeutics, the history of quinazolinones reflects a rich journey of chemical discovery and drug development. This guide provides a technical overview of the key milestones, synthetic methodologies, and the evolution of our understanding of the biological significance of quinazolinone derivatives.

Early Discovery and Foundational Syntheses

The journey of quinazolinone chemistry began in the late 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869. A major step forward occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself. This was followed in 1903 by Siegmund Gabriel's development of a more efficient synthesis route from o-nitrobenzylamine.[6] These pioneering efforts established the foundational chemistry for what would become a critical scaffold in drug discovery.

Key Early Synthetic Methods

Several classical methods for synthesizing the 4(3H)-quinazolinone core were established early on and remain fundamental.

  • Griess Synthesis (1889): This was the first reported method for synthesizing a quinazolinone derivative.[7]

  • Niementowski Synthesis: A straightforward and common method involving the condensation of anthranilic acid with acid amides.[4]

  • Condensation of N-Acylanthranilic Acids: This method involves the reaction of N-acylanthranilic acids with primary amines, often catalyzed by acid.[8]

G General Workflow for Niementowski Quinazolinone Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates & Products A Anthranilic Acid C Heating / Condensation A->C B Amide (e.g., Formamide) B->C D o-Amidobenzoic Acid (Intermediate) C->D Water Removal E 4(3H)-Quinazolinone (Final Product) D->E Cyclization

Caption: General workflow of the Niementowski quinazolinone synthesis.

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol describes a representative procedure for the Niementowski reaction.

  • Reactant Preparation: A mixture of anthranilic acid and a slight excess of formamide is prepared in an open reaction vessel.

  • Reaction: The mixture is heated to approximately 120°C.[5] This initial heating facilitates the removal of water formed during the reaction.

  • Intermediate Formation: The condensation of anthranilic acid and formamide proceeds through the formation of an o-amido benzoic acid intermediate.[5]

  • Cyclization and Product Formation: Continued heating causes the intermediate to cyclize, yielding the final 4(3H)-quinazolinone product.

  • Isolation and Purification: Upon cooling, the reaction mixture solidifies. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final quinazolinone derivative.

Quinazolinones in Nature: The Discovery of Vasicine

A pivotal moment in the history of quinazolines was the discovery of the alkaloid vasicine (also known as peganine).[3] Vasicine was isolated from the Indian shrub Adhatoda vasica (Justicia adhatoda), a plant used for centuries in traditional Indian medicine as an expectorant for respiratory conditions.[3] The isolation and structural elucidation of vasicine provided a molecular basis for its traditional therapeutic uses and highlighted that the quinazolinone scaffold was not just a synthetic curiosity but also a privileged structure produced in nature.

The Rise and Fall of Methaqualone: A Synthetic Quinazolinone

The search for new therapeutic agents led to the synthesis of a wide range of quinazolinone derivatives. Among the most famous and consequential was methaqualone .

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research aimed at discovering new antimalarial drugs.[9][10] While it proved ineffective against malaria, it was discovered to be a potent sedative and hypnotic.[8]

Marketed in the United States under the brand name Quaalude , it was initially prescribed for anxiety and insomnia and was considered a safer alternative to barbiturates.[11][12] Its popularity surged in the 1960s and 1970s, becoming one of the most prescribed sedatives.[10][12] However, its high potential for abuse and addiction became alarmingly clear.[11] It became a popular recreational drug, often associated with the "disco" era.[10] Due to widespread misuse, the U.S. government banned it in 1984, classifying it as a Schedule I drug with no accepted medical use.[11][13]

Mechanism of Action

Methaqualone acts as a central nervous system depressant. Its sedative-hypnotic effects are produced by increasing the activity of the GABA (gamma-aminobutyric acid) neurotransmitter system in the brain, which slows down brain activity.[11]

G Simplified Mechanism of Methaqualone Action Methaqualone Methaqualone GABA_Receptor GABA-A Receptor Methaqualone->GABA_Receptor Binds to receptor GABA_Activity Increased GABAergic Activity GABA_Receptor->GABA_Activity Enhances effect of GABA CNS_Depression CNS Depression (Sedation, Hypnosis) GABA_Activity->CNS_Depression Leads to

Caption: Methaqualone enhances GABA-A receptor activity, leading to CNS depression.

Historical Timeline of Methaqualone
YearEventSignificance
1951Methaqualone first synthesized in India.[9][10]Discovered during antimalarial research; its sedative properties were noted.
1962Patented in the United States.[10]Paved the way for commercial production.
1965Marketed as Quaalude in the US.[10][13]Became a widely prescribed sedative for insomnia and anxiety.
1970sPeak recreational use.[10]Became a popular "party drug," leading to widespread abuse and addiction.
1984Banned in the United States.[11][13]Classified as a Schedule I drug due to high abuse potential and lack of accepted medical use.

Modern Era: A Scaffold for Diverse Therapeutics

The versatility of the quinazolinone ring has made it a "privileged structure" in medicinal chemistry.[4] Structure-activity relationship (SAR) studies have shown that substitutions at the 2, 3, 6, and 8 positions of the ring system are key to determining pharmacological activity.[2][4] This has led to the development of quinazolinone derivatives with a broad spectrum of biological activities.

Table of Biological Activities
Biological ActivityDescription
Anticancer Derivatives like Gefitinib act as kinase inhibitors, blocking signaling pathways that lead to cancer cell growth.[6][7]
Anti-inflammatory Certain derivatives exhibit potent anti-inflammatory effects, in some cases by inhibiting COX-II.[14]
Antimicrobial Includes antibacterial and antifungal properties against various pathogens.[15]
Antihypertensive Some compounds have been developed as diuretic and antihypertensive agents.[16]
Antiviral Activity against viruses, including HIV, has been reported.[14]
Antimalarial Despite methaqualone's failure, other derivatives have shown promise as antimalarial agents.[14]
Anticonvulsant The CNS depressant effects have been explored for anticonvulsant therapies.[1]
Example: Gefitinib and EGFR Inhibition in Cancer Therapy

A prime example of a modern quinazolinone-based drug is Gefitinib (Iressa) . Approved by the FDA in 2003, Gefitinib is used to treat certain types of non-small cell lung cancer.[6] It functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key protein involved in cell growth and proliferation. By blocking the ATP-binding site of EGFR, it halts the downstream signaling cascade that promotes tumor growth.[6]

G EGFR Signaling Pathway and Inhibition by Gefitinib EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation (Activation) EGFR->P Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP binding site ATP ATP ATP->P Ras Ras Pathway P->Ras Activates Proliferation Cell Proliferation & Survival Ras->Proliferation Promotes

Caption: Gefitinib inhibits the EGFR signaling pathway by blocking ATP binding.

Conclusion

The history of quinazolinone derivatives is a compelling narrative that spans from foundational organic synthesis and the exploration of natural products to the development of blockbuster drugs and the cautionary tale of medicines with high abuse potential. The structural simplicity and synthetic accessibility of the quinazolinone core, combined with its ability to interact with a diverse range of biological targets, have cemented its status as a truly privileged scaffold. Researchers and drug development professionals continue to explore this versatile molecule, ensuring that the story of quinazolinones will continue with new discoveries and therapeutic applications in the future.

References

Key Mechanisms of Action of Quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Quinazolin-4(3H)-one Derivatives

Disclaimer: Direct, comprehensive studies on the specific mechanism of action of 7-Bromoquinazolin-4(3H)-one are not extensively available in the public domain. This guide, therefore, focuses on the well-documented mechanisms of the broader class of quinazolin-4(3H)-one derivatives. The presence and position of the bromo substituent can significantly influence the biological activity and target specificity, but the fundamental mechanisms described herein are expected to be relevant starting points for research on 7-bromo-substituted analogues.

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] These derivatives have demonstrated significant potential in oncology, anti-inflammatory, and antiviral research. Their mechanism of action is diverse, often involving the inhibition of key enzymes in cellular signaling pathways.

Quinazolin-4(3H)-one derivatives exert their biological effects through interaction with various molecular targets. The most prominent mechanisms of action identified in the literature include:

  • Dual Inhibition of PARP1 and BRD4: A novel and promising anticancer strategy involves the simultaneous inhibition of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4).[2][3][4] This dual-targeting approach can induce synthetic lethality in cancer cells, particularly in breast cancer.[2][3]

  • Enzyme Inhibition in Cancer Proliferation:

    • Tyrosine Kinase Inhibition: Many quinazolin-4(3H)-one derivatives are potent inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][5][6][7] This inhibition disrupts downstream signaling pathways crucial for cancer cell growth, proliferation, and angiogenesis.

    • Aurora Kinase A Inhibition: Certain derivatives selectively inhibit Aurora Kinase A, a key regulator of the cell cycle, leading to antiproliferative effects in non-small cell lung cancer.[8]

    • USP7 Inhibition: Novel quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), which is involved in the p53-MDM2 pathway. Inhibition of USP7 can lead to the stabilization of p53 and subsequent tumor suppression.[9]

  • Disruption of Microtubule Dynamics: Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[10][11]

  • Anti-inflammatory Activity: The anti-inflammatory properties of certain quinazolin-4(3H)-one derivatives are attributed to the inhibition of enzymes such as soluble epoxide hydrolase (sEH) and cyclooxygenase (COX).[1][12]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of various quinazolin-4(3H)-one derivatives against different molecular targets and cancer cell lines.

Table 1: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

Compound ClassTarget EnzymeIC50 ValueReference
Quinazolin-4(3H)-one derivativesPARP1Micromolar range[2]
Quinazolin-4(3H)-one derivativesBRD4Micromolar range[2]
Quinazolin-4(3H)-one derivativesVEGFR-20.29 µM[1]
Quinazolin-4(3H)-one derivativesFGFR-10.35 µM[1]
Quinazolin-4(3H)-one derivativesBRAFWT0.47 µM[1]
Quinazolin-4(3H)-one derivativesBRAFV600E0.30 µM[1]
Quinazolin-4(3H)-one-7-carboxamidesSoluble Epoxide Hydrolase (sEH)0.30–0.66 μM[12]
Quinazolin-4(3H)-one derivativesUSP70.595 µM - 5.048 µM[9]
Quinazolin-4(3H)-one derivativesCDK2, HER2, EGFRNot specified[6]

Table 2: Cytotoxic Activity of Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 ValueReference
6,8-dibromo-4(3H)quinazolinone derivativesMCF-7 (Breast Carcinoma)1.7 - 29.6 µg/mL[13]
Quinazolin-4(3H)-one dithiocarbamatesHT29 (Colon Carcinoma)5.53 μM[10]
Quinazolin-4(3H)-one-morpholine hybridsA549 (Lung Carcinoma)2.83 μM[7]
2-styrylquinazolin-4(3H)-onesVariousSub-μM range[11]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by quinazolin-4(3H)-one derivatives.

PARP1_BRD4_Inhibition cluster_nucleus Nucleus DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair BRD4 BRD4 Gene_Transcription Oncogene Transcription BRD4->Gene_Transcription Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->PARP1 inhibits Quinazolinone->BRD4 inhibits Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to Gene_Transcription->Apoptosis inhibition leads to

Figure 1: Dual inhibition of PARP1 and BRD4 by quinazolin-4(3H)-one derivatives.

EGFR_Signaling_Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->EGFR inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Inhibition of the EGFR signaling pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for understanding and reproducing the findings related to the mechanism of action of quinazolin-4(3H)-one derivatives. Below are generalized protocols for key experiments cited in the literature.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme (e.g., PARP1, BRD4, EGFR).

  • General Procedure:

    • The purified recombinant enzyme is incubated with its specific substrate and the test compound at various concentrations in an appropriate assay buffer.

    • For kinase assays, ATP is included as a phosphate donor. The reaction is often measured by quantifying the amount of phosphorylated substrate, typically using an ELISA-based method or a fluorescence/luminescence-based assay that measures ATP consumption.

    • For PARP assays, the incorporation of NAD+ into PAR polymers is measured, often using colorimetric or fluorescent methods.

    • The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is then stopped, and the product is quantified using a plate reader.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Cytotoxicity Assays (e.g., MTT or SRB Assay)
  • Objective: To assess the effect of a compound on the proliferation and viability of cancer cell lines.

  • General Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

    • For MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to metabolize it into formazan crystals. The formazan is then solubilized, and the absorbance is measured.

    • For SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with sulforhodamine B (SRB). The bound dye is then solubilized, and the absorbance is measured.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis
  • Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.

  • General Procedure:

    • Cancer cells are treated with the test compound at a specific concentration for a defined period.

    • Both adherent and floating cells are collected, washed, and fixed in cold ethanol.

    • The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.

Conclusion

The quinazolin-4(3H)-one scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in oncology. The diverse mechanisms of action, including dual-target inhibition and interference with critical cellular processes, underscore the therapeutic potential of this class of compounds. While specific data on this compound is limited, the extensive research on related derivatives provides a strong foundation for future investigations into its unique biological profile and mechanism of action. Further structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these compounds for clinical applications.

References

The Therapeutic Potential of 7-Bromoquinazolin-4(3H)-one: A Technical Whitepaper on a Promising Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive overview of the potential biological activities of the 7-bromoquinazolin-4(3H)-one core structure. Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties.[1][2][3][4] The introduction of a bromine atom at the 7th position of the quinazolinone scaffold is a key structural modification that has been explored for its potential to enhance therapeutic efficacy. This document, intended for researchers, scientists, and professionals in drug development, consolidates the existing data on 7-bromo-substituted quinazolinone derivatives, detailing their potential anticancer, antimicrobial, and anti-inflammatory activities.

Potential Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with several derivatives targeting key signaling pathways involved in cancer progression.[1][5][6] Bromine substitution has been investigated as a strategy to modulate the anticancer potency of these compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Overexpression of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Quinazolinone derivatives have been extensively studied as EGFR inhibitors.[1][3][5][6][7][8] The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain blocks the downstream signaling cascade that promotes cell proliferation and survival.[6]

A proposed signaling pathway for EGFR inhibition by quinazolinone derivatives is illustrated below:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[9] Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site.[9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

The mechanism of tubulin polymerization inhibition is depicted in the following diagram:

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Quinazolinone This compound Derivative Quinazolinone->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Quinazolinone->Apoptosis Induces

Caption: Tubulin Polymerization Inhibition Mechanism.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinazolinone derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
6-Bromo-2-styryl-3-[5-(substituted)-1,3,4-thiadiazole-2-yl]-quinazolin-4(3H)-onesMultipleNot specified, but showed activity[12]
6,8-Dibromo-4(3H)quinazolinone derivativesMultipleNot specified, but showed activity[13]
6-Bromo quinazoline derivativesMCF-7 (Breast)15.85 ± 3.32[14]
6-Bromo quinazoline derivativesSW480 (Colon)17.85 ± 0.92[14]
3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-oneNot specifiedNot specified, but showed activity[2]

Potential Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[15] Quinazolinone derivatives have demonstrated promising antibacterial and antifungal activities.[12][13][16][17] The presence of a bromine atom in the quinazolinone ring has been associated with significant antimicrobial efficacy.

Mechanism of Action

The precise mechanisms of antimicrobial action for quinazolinone derivatives are not fully elucidated but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data on Antimicrobial Activity

The table below presents the antimicrobial activity of bromo-substituted quinazolinone derivatives against various microbial strains.

Compound ClassMicrobial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
6,8-Dibromo-4(3H)quinazolinone derivativesE. coliMIC: 1.56[13]
6,8-Dibromo-4(3H)quinazolinone derivativesS. typhimuriumMIC: 3.125[13]
6,8-Dibromo-4(3H)quinazolinone derivativesL. monocytogenesMIC: 1.56[13]
6,8-Dibromo-4(3H)quinazolinone derivativesS. aureusMIC: 25[13]
6,8-Dibromo-4(3H)quinazolinone derivativesP. aeruginosaMIC: 25[13]
6,8-Dibromo-4(3H)quinazolinone derivativesB. cereusMIC: 25[13]
6,8-Dibromo-4(3H)quinazolinone derivativesC. albicansMIC: 0.78[13]
6,8-Dibromo-4(3H)quinazolinone derivativesA. flavusMIC: 0.097[13]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivativesS. aureusGood activity[12]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivativesS. pyogenesGood activity[12]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivativesE. coliGood activity[12]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivativesP. aeruginosaGood activity[12]

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry.[4][18][19] Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[2][18][19][20]

Mechanism of Action

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX). Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of bromo-substituted quinazolinone derivatives.

CompoundAssay% Inhibition of EdemaReference
3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-oneCarrageenan-induced rat paw edema32.5[2]
Other 6-bromo-quinazolinone derivativesCarrageenan-induced rat paw edema15.1 - 20.4[2]

Experimental Protocols

A general workflow for the synthesis and biological evaluation of this compound derivatives is outlined below.

Experimental_Workflow Start Starting Materials (e.g., 2-amino-4-bromobenzoic acid) Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, EGFR inhibition, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (Agar diffusion, MIC) Screening->Antimicrobial Antiinflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Screening->Antiinflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR Lead Lead Compound Identification and Optimization SAR->Lead

Caption: General Experimental Workflow.

Synthesis of this compound Derivatives

A common synthetic route to quinazolin-4(3H)-ones involves the condensation of an appropriately substituted 2-aminobenzoic acid or its amide with a suitable reagent. For this compound derivatives, 2-amino-4-bromobenzoic acid or 2-amino-4-bromobenzamide would serve as a key starting material. The synthesis often proceeds via an intermediate benzoxazinone, which is then reacted with an amine to yield the desired 3-substituted quinazolinone.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[21]

Antimicrobial Screening (Agar Well Diffusion Method)
  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The agar medium is inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter are made in the solidified agar.

  • Compound Addition: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[16]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
  • Animal Grouping: Animals (e.g., rats) are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., phenylbutazone) are administered orally or intraperitoneally.[2]

  • Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • % Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on bromo-substituted quinazolinone derivatives strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will pave the way for the identification of lead compounds with enhanced efficacy and favorable safety profiles for future drug development endeavors.

References

Spectroscopic Profile of 7-bromoquinazolin-4(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-bromoquinazolin-4(3H)-one is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the versatile quinazolinone scaffold, it serves as a key intermediate in the synthesis of a wide array of biologically active molecules. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for these analytical techniques.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.05 g/mol
CAS Number 194851-16-6
Appearance Expected to be a solid at room temperature

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of closely related quinazolinone structures and established principles of spectroscopic interpretation, as specific experimental data for this compound was not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HN-H
~8.3d1HH-5
~8.1s1HH-2
~7.8d1HH-8
~7.7dd1HH-6

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical aromatic proton patterns and the expected electronic effects of the bromine substituent.

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~162.0C-4
~149.0C-8a
~145.0C-2
~137.0C-6
~129.0C-5
~128.0C-8
~122.0C-4a
~120.0C-7

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignment is based on the expected electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretch
~3050MediumAromatic C-H stretch
~1680StrongC=O stretch (amide)
~1610MediumC=N stretch
~1590, ~1480Medium-StrongAromatic C=C stretch
~850StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
224/226High[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
196/198Medium[M-CO]⁺
117Medium[M-CO-Br]⁺
90High[C₆H₄N]⁺

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for quinazolinone structures.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-14 ppm, a sufficient number of scans for a good signal-to-noise ratio, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

    • Typical parameters include a spectral width of 0-200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile solids, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or a direct insertion probe for Electron Impact (EI) ionization are suitable.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI, EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • For ESI, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ion source.

    • For EI, the sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation report report structure_confirmation->report Final Report & Publication

General workflow for spectroscopic analysis.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential spectroscopic information and methodologies for the characterization of this compound. The provided data and protocols will aid in ensuring the quality and identity of this important chemical building block in synthetic and medicinal chemistry endeavors.

An In-depth Technical Guide to the Solubility and Stability of 7-bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromoquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the pharmaceutical and fine chemical industries.[1][2][3] Its quinazolinone core is a prevalent structure in medicinal chemistry, known for a wide range of biological activities.[4][5] The presence of a bromine atom at the 7-position provides a reactive site for further functionalization, making it a valuable intermediate in drug discovery and development.[1][2] However, like many quinazolinone derivatives, it is characterized by poor aqueous solubility, which can present challenges in formulation and bioavailability.[6][7][8] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and its derivatives, outlines experimental protocols for their assessment, and offers strategies to address solubility challenges.

Chemical and Physical Properties

This compound has the chemical formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol .[9] While specific, experimentally determined physical properties are not widely published in the readily available literature, some key identifiers are provided in the table below.

PropertyValueSource
CAS Number 194851-16-6[9]
Molecular Formula C₈H₅BrN₂O[9]
Molecular Weight 225.04 g/mol [9]
Synonyms 7-Bromo-3,4-dihydroquinazolin-4-one; 7-Bromo-3H-quinazolin-4-one; 7-Bromoquinazoli-4(3H)-one[9]

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, the solubility of quinazolinone derivatives, in general, is known to be limited, particularly in aqueous solutions. This is primarily attributed to their rigid, fused heterocyclic ring system, high crystal lattice energy, and low polarity.[7]

Qualitative Solubility and Strategies for Enhancement:

  • Organic Solvents: Quinazolinone derivatives typically exhibit better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[10] For compounds that are difficult to dissolve, gentle warming and ultrasonication can be employed to aid dissolution.[7]

  • Aqueous Solutions: The aqueous solubility of quinazolinone derivatives is often in the micromolar range.[10] To overcome poor aqueous solubility for in vitro assays, a common practice is to first prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO.[7] This stock solution is then diluted into the aqueous buffer. However, this can lead to precipitation if the final concentration exceeds the compound's solubility limit in the final solvent mixture.[7]

Strategies to address precipitation upon dilution include:

  • Lowering the final assay concentration.[7]

  • Introducing a co-solvent (e.g., 1-5% v/v of ethanol, propylene glycol, or polyethylene glycol) to the aqueous buffer.[6]

  • Using surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80, which can form micelles to encapsulate hydrophobic drug molecules.[6]

Enhancing Solubility for Formulation:

For drug development purposes, more advanced techniques are often necessary to improve the aqueous solubility of poorly soluble compounds like this compound. These methods include:

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier (e.g., PVP K30, PEG 6000) to create an amorphous solid dispersion, which can significantly enhance the dissolution rate.[6][11]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule within their hydrophobic cavity, forming an inclusion complex with improved aqueous solubility.[6]

Stability

Factors Affecting Stability:

The stability of a compound can be influenced by several factors, including:

  • Temperature

  • Humidity

  • Light

  • pH

General Stability Testing Protocols:

Stability studies typically involve storing the compound under various conditions and analyzing it at predetermined intervals.[12]

  • Accelerated Stability Testing: In the early stages of development, compounds are often subjected to accelerated stability testing at elevated temperatures and humidity to identify potential degradation products.[12]

  • Long-Term Stability Testing: This involves storing the compound under recommended storage conditions for an extended period to determine its shelf life.[12]

A study on nitrogen-rich heterocyclic esters indicated that these compounds can be thermally stable up to 250 °C in both inert and oxidizing conditions.[13] While not directly applicable to this compound, this suggests that the core heterocyclic structure can be robust.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of compounds like this compound.

Solubility Determination (Gravimetric Method)

This method is a reliable way to determine the equilibrium solubility of a crystalline compound in a specific solvent at a given temperature.[10]

Objective: To determine the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Vials or flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath at a specific temperature and agitate it until equilibrium is reached (typically 24-72 hours).

  • Phase Separation: Centrifuge the saturated solution to separate the excess solid from the supernatant.

  • Filtration: Carefully filter the supernatant to ensure no solid particles are present.

  • Solvent Evaporation: Transfer a known volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

  • Weighing the Residue: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility in terms of mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow Start Start Add excess solid to solvent Add excess solid to solvent Start->Add excess solid to solvent Equilibrate in shaker bath Equilibrate in shaker bath Add excess solid to solvent->Equilibrate in shaker bath Centrifuge to separate solid Centrifuge to separate solid Equilibrate in shaker bath->Centrifuge to separate solid Filter supernatant Filter supernatant Centrifuge to separate solid->Filter supernatant Evaporate solvent from known volume Evaporate solvent from known volume Filter supernatant->Evaporate solvent from known volume Weigh dried residue Weigh dried residue Evaporate solvent from known volume->Weigh dried residue Calculate solubility Calculate solubility Weigh dried residue->Calculate solubility End End Calculate solubility->End

Gravimetric Solubility Determination Workflow
Stability Testing Protocol (General)

This protocol provides a general framework for assessing the stability of a compound under various conditions.

Objective: To evaluate the stability of the compound over time under different environmental conditions.

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Analytical instruments for quantification (e.g., HPLC, LC-MS)

  • Appropriate containers for storage

Procedure:

  • Sample Preparation: Prepare multiple samples of the compound in the desired formulation or as a solid.

  • Storage: Place the samples in stability chambers under different conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[12]

  • Analysis: Analyze the pulled samples for key parameters such as appearance, assay (concentration of the active ingredient), degradation products, and moisture content.[12]

  • Data Evaluation: Evaluate the data to determine the rate of degradation and establish a shelf-life.

G cluster_1 General Stability Testing Workflow Start Start Prepare samples Prepare samples Start->Prepare samples Store in stability chambers Store in stability chambers Prepare samples->Store in stability chambers Pull samples at time points Pull samples at time points Store in stability chambers->Pull samples at time points e.g., 0, 3, 6, 12 months Analyze samples Analyze samples Pull samples at time points->Analyze samples Assay, Degradants, etc. Evaluate data Evaluate data Analyze samples->Evaluate data Determine shelf-life Determine shelf-life Evaluate data->Determine shelf-life End End Determine shelf-life->End

General Stability Testing Workflow

Signaling Pathway Involvement

Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathway. However, the broader class of quinazolin-4(3H)-one derivatives has been extensively studied and shown to interact with various biological targets, including:

  • Tyrosine Kinases: Many quinazolinone derivatives are known to be inhibitors of multiple tyrosine kinases, such as EGFR, HER2, and VEGFR2, which are crucial components of signaling pathways involved in cell proliferation and angiogenesis.[14]

  • PARP1 and BRD4: Some quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and gene transcription, respectively.[15]

  • Aurora Kinase A: Certain derivatives have shown antiproliferative activity by targeting Aurora Kinase A, a key regulator of cell division.[16]

Given the versatility of the quinazolinone scaffold, it is plausible that this compound could serve as a precursor for compounds that modulate these or other signaling pathways. Further research is needed to elucidate its specific biological activities.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its versatile synthetic utility. While specific quantitative data on its solubility and stability are sparse, the general characteristics of the quinazolinone class suggest poor aqueous solubility that can be addressed through various formulation strategies. The provided experimental protocols offer a framework for researchers to determine these crucial parameters for their specific applications. As research into quinazolinone derivatives continues to expand, a more detailed understanding of the properties of this compound will undoubtedly emerge, further solidifying its role as a valuable tool in the development of novel therapeutics.

References

Preliminary In-Vitro Screening of 7-Bromoquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies for evaluating the therapeutic potential of 7-bromoquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details standardized experimental protocols for assessing these activities, presents illustrative quantitative data from closely related bromo-substituted quinazolinone analogs, and visualizes key cellular pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating preclinical investigations into this promising scaffold.

Introduction

Quinazolin-4(3H)-one and its derivatives represent a privileged scaffold in drug discovery, forming the core structure of several approved therapeutic agents.[1] The introduction of a bromine substituent at various positions on the quinazoline ring has been shown to modulate the biological activity of these compounds.[1] While extensive research has been conducted on a variety of substituted quinazolinones, specific in-vitro screening data for this compound is not extensively available in the public domain.

This guide, therefore, utilizes data from closely related 6-bromoquinazolin-4(3H)-one derivatives as a proxy to illustrate the potential bioactivities and screening outcomes for the 7-bromo isomer. The methodologies and potential mechanisms of action described are broadly applicable to the quinazolinone scaffold and provide a robust framework for the in-vitro evaluation of this compound. The primary areas of focus for this preliminary screening are anticancer, antimicrobial, and anti-inflammatory activities.

In-Vitro Anticancer Activity

The cytotoxic potential of bromo-substituted quinazolinone derivatives against various cancer cell lines is a primary focus of their investigation. A key mechanism of action for some quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.[2]

Illustrative Quantitative Data for 6-Bromoquinazolin-4(3H)-one Derivatives

The following table summarizes the in-vitro cytotoxic activity of representative 2-substituted-6-bromoquinazolin-4(3H)-one derivatives against human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
8a MCF-7 (Breast Cancer)15.85 ± 3.32Erlotinib9.9 ± 0.14
8a SW480 (Colon Cancer)17.85 ± 0.92ErlotinibNot Specified
8e MCF-7 (Breast Cancer)35.14 ± 6.87DoxorubicinNot Specified
8e SW480 (Colon Cancer)63.15 ± 1.63DoxorubicinNot Specified

Data presented is for 2-substituted-6-bromoquinazolin-4(3H)-one derivatives as reported in a study by an unnamed source.[1]

In-Vitro Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their potential to combat bacterial and fungal pathogens.[3][4] The antimicrobial efficacy is often assessed by determining the zone of inhibition in agar diffusion assays and by measuring the minimum inhibitory concentration (MIC).

Illustrative Quantitative Data for Bromo-Substituted Quinazolinone Derivatives

The following table presents the in-vitro antimicrobial activity of various bromo-substituted quinazolinone derivatives against selected bacterial and fungal strains, as determined by the disc diffusion method.

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
A-1 S. aureusGood ActivityA. nigerGood Activity
A-1 S. pyogenVery Good ActivityC. albicansGood Activity
A-2 E. coliExcellent ActivityA. nigerVery Good Activity
A-5 S. aureusVery Good ActivityA. nigerVery Good Activity
A-5 S. pyogenVery Good ActivityC. albicansVery Good Activity
A-6 P. aeruginosaGood ActivityA. nigerVery Good Activity
A-6 S. aureusGood ActivityC. albicansExcellent Activity

Qualitative activity data for 2,3,6-trisubstituted quinazolin-4-one derivatives as reported by Singh et al.[5]

In-Vitro Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[6]

Illustrative COX-2 Inhibition Data

While specific IC50 values for this compound are not available, studies on other quinazolinone derivatives have demonstrated selective inhibition of the COX-2 enzyme over COX-1. For instance, certain synthesized quinazolinone derivatives have shown better inhibition against COX-2 when compared to the standard drug, Celecoxib.[6] This selectivity is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period, typically 24-48 hours.[2]

  • MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the absorbance readings.[2]

Agar Well Diffusion Method for Antimicrobial Screening

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

In-Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Incubation with Inhibitor: The COX-2 enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Product Measurement: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme Immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Caption: Simplified EGFR-PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental Workflow Diagrams

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound & Controls incubate1->add_compound incubate2 Incubate (24-48h) add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_dmso Add Solubilizer (DMSO) incubate3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Agar_Well_Diffusion_Workflow start Start prepare_agar Prepare & Pour Inoculated Agar start->prepare_agar create_wells Create Wells in Agar prepare_agar->create_wells add_samples Add Test Compound, Positive & Negative Controls create_wells->add_samples incubate Incubate Plate add_samples->incubate measure_zones Measure Zone of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Conclusion

While direct in-vitro screening data for this compound remains to be fully elucidated in publicly accessible literature, the extensive research on structurally similar bromo-substituted quinazolinones provides a strong rationale for its investigation as a potential therapeutic agent. The established protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, as outlined in this guide, offer a clear and robust pathway for the preliminary evaluation of this compound. The illustrative data from 6-bromo analogs suggest that this compound may exhibit significant biological activities worthy of further exploration. Future studies should focus on generating specific quantitative data for the 7-bromo isomer to accurately determine its potency and selectivity, thereby paving the way for more advanced preclinical and clinical development.

References

Methodological & Application

Synthesis of 7-bromoquinazolin-4(3H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 7-bromoquinazolin-4(3H)-one, a valuable building block in medicinal chemistry and drug discovery. The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, and the introduction of a bromine atom at the 7-position offers a versatile handle for further chemical modifications through cross-coupling reactions.

Reaction Scheme

The synthesis of this compound can be effectively achieved through the cyclization of 2-amino-4-bromobenzoic acid with formamide. This one-step method is straightforward and proceeds with good yield.

Figure 1: Reaction scheme for the synthesis of this compound.

cluster_0 Synthesis of this compound 2_amino_4_bromobenzoic_acid 2-Amino-4-bromobenzoic Acid product This compound 2_amino_4_bromobenzoic_acid->product Heat formamide Formamide formamide->product

Caption: Synthesis of this compound from 2-amino-4-bromobenzoic acid.

Experimental Protocol

This protocol is based on established methods for the synthesis of quinazolin-4(3H)-ones from anthranilic acids and formamide.

Materials and Equipment:

  • 2-amino-4-bromobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Recrystallization solvent (e.g., ethanol or acetic acid)

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-bromobenzoic acid and an excess of formamide.

  • Reaction: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

  • Characterization: Dry the purified product and determine its melting point. Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-Amino-4-bromobenzoic acid
Reagent Formamide
Reaction Temperature 125-130 °C
Reaction Time 4-6 hours (monitor by TLC)
Product This compound
Appearance White to off-white solid
Yield Typically high, dependent on optimization
Melting Point >300 °C
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol

Characterization Data

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G cluster_workflow Experimental Workflow A Reaction Setup: Combine 2-amino-4-bromobenzoic acid and formamide B Reaction: Heat under reflux A->B C Work-up: Precipitate in cold water B->C D Purification: Recrystallization C->D E Characterization: Melting point, NMR, IR, MS D->E F Final Product: This compound E->F

References

Step-by-Step Guide to the Purification of 7-bromoquinazolin-4(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 7-bromoquinazolin-4(3H)-one, a key intermediate in the synthesis of various biologically active molecules. The following guide outlines common purification techniques, including recrystallization and column chromatography, to obtain a high-purity final product.

Introduction

This compound is a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The purity of this intermediate is crucial for the successful synthesis of target molecules and for obtaining reliable data in subsequent biological assays. Depending on the synthetic route employed, the crude product may contain unreacted starting materials, reagents, and side-products as impurities. This guide presents systematic procedures to effectively remove these impurities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.05 g/mol
AppearanceSolid
Purity (typical)>97%

Purification Protocols

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of the compound. Below are detailed protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures.

1.1. Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For quinazolinone derivatives, common solvents for recrystallization include ethanol, methanol, and ethyl acetate, or a mixture of solvents like ethanol/water. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

1.2. Experimental Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

1.3. Expected Results: Recrystallization can significantly improve the purity of the final product. The table below shows representative data for the purification of a related quinazolinone derivative.

ParameterBefore PurificationAfter Recrystallization
Purity~85%>98%
Yield-~80%
Protocol 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

2.1. Stationary and Mobile Phase Selection: For quinazolinone derivatives, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation (target Rf of 0.2-0.4). A common starting eluent system is a mixture of hexanes and ethyl acetate.[1][2]

2.2. Experimental Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute the compound of interest.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the presence of the desired compound in each fraction using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

2.3. Expected Results: Flash column chromatography is a highly effective method for purifying quinazolinone derivatives. For instance, a substituted derivative, 3-Benzyl-2-(4-(benzyloxy)benzyl)-7-bromoquinazolin-4(3H)-one, was purified by flash column chromatography using a hexanes/EtOAc eluent, resulting in a high yield of the pure product.[1]

ParameterDescription
Stationary PhaseSilica Gel
Mobile PhaseHexanes/Ethyl Acetate (e.g., 2:1)
Purity (Post-Column)>95%
Yield~89%[1]

Experimental Workflow and Logic

The general workflow for the purification of this compound can be visualized as a series of sequential steps, starting from the crude product to the final, high-purity compound.

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Recrystallization Path ColumnChromatography Column Chromatography Crude->ColumnChromatography Chromatography Path HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Under Vacuum Isolation->Drying PureProduct Pure Crystalline Product Drying->PureProduct PureFractions Combine Pure Fractions ColumnChromatography->PureFractions SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation SolventEvaporation->PureProduct

Caption: General workflow for the purification of this compound.

Purity Assessment

The purity of this compound before and after purification should be assessed using appropriate analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity and monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can be used for purity estimation.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Signaling Pathways and Logical Relationships

The purification process itself does not directly involve biological signaling pathways. However, the purity of this compound is critical for its use in synthesizing derivatives that may target various signaling pathways in drug discovery research. The logical relationship in the purification process is a sequence of steps designed to systematically remove impurities based on their differing physical properties from the desired compound.

LogicalRelationship cluster_synthesis Synthesis cluster_purification Purification StartingMaterials Starting Materials (e.g., Substituted Anthranilic Acid) Reaction Chemical Synthesis StartingMaterials->Reaction Reagents Reagents & Catalysts Reagents->Reaction CrudeProduct Crude Product (Mixture of Desired Compound & Impurities) Reaction->CrudeProduct PurificationMethod Purification Method (Recrystallization or Chromatography) CrudeProduct->PurificationMethod Separation Separation Based on Physical Properties (Solubility, Polarity) PurificationMethod->Separation PureCompound Pure this compound Separation->PureCompound

Caption: Logical relationship from synthesis to purified product.

References

Application of 7-bromoquinazolin-4(3H)-one in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromoquinazolin-4(3H)-one is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The quinazolinone core is recognized as a "privileged structure," frequently found in molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. The presence of a bromine atom at the 7-position offers a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery programs. This document provides a detailed overview of the applications of this compound, focusing on its use in the development of cholinesterase and soluble epoxide hydrolase (sEH) inhibitors.

I. Synthesis of Key Intermediates from this compound

The strategic placement of the bromine atom on the quinazolinone scaffold allows for the synthesis of more complex heterocyclic systems. Two notable examples are the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and 7-bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one.

Experimental Protocol: Synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

This protocol describes the synthesis of a key tricyclic intermediate from 2-amino-5-bromobenzoic acid and pyrrolidin-2-one.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Pyrrolidin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • 25% wt. Ammonium hydroxide solution

  • Ethanol

Procedure:

  • In a flask, combine 2-amino-5-bromobenzoic acid (4.32 g, 20 mmol) and pyrrolidin-2-one (2.72 g, 32 mmol).

  • Cool the mixture to 0-2 °C in an ice bath.

  • Slowly add phosphorus oxychloride (21.8 g, 13 mL, 0.142 mol) dropwise over 1 hour, maintaining the temperature between 0-2 °C.

  • After the addition is complete, heat the reaction mixture to 95-98 °C for 2 hours.

  • Cool the mixture and carefully pour it onto ice.

  • Keep the temperature of the mixture at 0-2 °C and once the reaction is completely decomposed, adjust the pH to 10-11 with a 25% wt. ammonium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

II. Application in the Development of Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound have shown significant promise as cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease. The 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one intermediate can be further functionalized via Suzuki-Miyaura cross-coupling to yield a variety of 7-aryl derivatives with potent anti-cholinesterase activity.[1]

Quantitative Data: Cholinesterase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀) of various 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDR (Aryl Group)AChE IC₅₀ (µM)BChE IC₅₀ (µM)
3a 4-Chlorophenyl8.132 ± 0.3110.214 ± 0.42
3g 3-Chlorophenyl7.541 ± 0.289.882 ± 0.39
3h 3-Methoxyphenyl9.205 ± 0.3511.537 ± 0.48
3i 3-Acetylphenyl10.336 ± 0.4112.871 ± 0.53
3k 3-Chloro-4-fluorophenyl6.084 ± 0.268.116 ± 0.33
3n Phenyl12.114 ± 0.4714.725 ± 0.59
3m Naphthalen-1-yl11.527 ± 0.4513.982 ± 0.56
3f m-Tolyl10.873 ± 0.4313.249 ± 0.54
Donepezil (Reference)0.021 ± 0.0013.45 ± 0.12
Experimental Protocol: Synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones via Suzuki-Miyaura Coupling

Materials:

  • 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

  • Appropriate arylboronic acid

  • Pd(dppf)Cl₂ (catalyst)

  • K₂CO₃ (base)

  • Dioxane/H₂O (3:1) solvent mixture

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, dissolve 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in a 3:1 mixture of dioxane and water.

  • Add K₂CO₃ (2 equivalents) and Pd(dppf)Cl₂ (0.05 equivalents).

  • Heat the mixture to reflux at 110 °C for 8 hours.

  • After cooling, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • AChE from electric eel

  • BChE from equine serum

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of DTNB (10 mM), ATCI (75 mM), and BTCI (75 mM) in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of buffer.

  • Add 20 µL of the respective enzyme solution (AChE or BChE).

  • Incubate the mixture for 10 minutes at 25 °C.

  • Initiate the reaction by adding 10 µL of the corresponding substrate (ATCI or BTCI) and 10 µL of DTNB.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_synthesis Synthesis of Cholinesterase Inhibitors cluster_assay Cholinesterase Inhibition Assay Workflow 2-amino-5-bromobenzoic_acid 2-amino-5-bromobenzoic acid 7-bromo-intermediate 7-bromo-2,3-dihydropyrrolo [2,1-b]quinazolin-9(1H)-one 2-amino-5-bromobenzoic_acid->7-bromo-intermediate POCl3 pyrrolidin-2-one pyrrolidin-2-one pyrrolidin-2-one->7-bromo-intermediate Final_Product 7-aryl-2,3-dihydropyrrolo [2,1-b]quinazolin-9(1H)-one (Cholinesterase Inhibitor) 7-bromo-intermediate->Final_Product Suzuki-Miyaura Coupling Arylboronic_acid Arylboronic acid Arylboronic_acid->Final_Product Prepare_Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate_DTNB Add Substrate and DTNB Incubate->Add_Substrate_DTNB Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate_DTNB->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Caption: Synthetic route and assay workflow for cholinesterase inhibitors.

III. Application in the Development of Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is also a precursor for the synthesis of soluble epoxide hydrolase (sEH) inhibitors. sEH is a therapeutic target for various cardiovascular and inflammatory diseases.[2] The general strategy involves the conversion of the bromo-substituent to a carboxylic acid, followed by amidation to generate a library of quinazolin-4(3H)-one-7-carboxamide derivatives.

Quantitative Data: sEH Inhibitory Activity

The following table presents the IC₅₀ values for a selection of quinazolin-4(3H)-one-7-carboxamide derivatives against human sEH.[2][3]

Compound IDAmide MoietysEH IC₅₀ (µM)
34 4-(trifluoromethyl)benzylamide0.30
35 4-chlorobenzylamide0.33
37 3,4-dichlorobenzylamide0.66
43 4-methoxybenzylamide0.58
14 N-phenyl-N'-...amide4.5
46 N-H-...amide1.5
Experimental Protocol: General Synthesis of Quinazolin-4(3H)-one-7-carboxamides

Step 1: Synthesis of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid from this compound (Conceptual)

A specific protocol for this direct conversion was not found in the provided search results. However, a plausible route would involve a palladium-catalyzed carbonylation reaction.

Step 2: Amidation of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Materials:

  • 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivative

  • Desired amine

  • HATU (coupling agent)

  • DIPEA (base)

  • DMF (solvent)

Procedure:

  • Dissolve the quinazolinone-7-carboxylic acid (1 equivalent) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the desired amine (1.2 equivalents).

  • Continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield the final carboxamide derivative.

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This is a fluorescence-based assay to determine the inhibitory activity of compounds against sEH.

Materials:

  • Recombinant human sEH

  • sEH fluorescent substrate (e.g., PHOME)

  • Tris buffer (25 mM, pH 7.0) containing BSA (0.1 mg/mL)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Dilute the sEH enzyme to the desired concentration in Tris buffer.

  • In a 96-well black plate, add the test compound at various concentrations.

  • Add the diluted sEH enzyme solution to each well.

  • Pre-incubate the plate for 5 minutes at room temperature.

  • Initiate the reaction by adding the sEH substrate.

  • Immediately measure the increase in fluorescence (e.g., Ex/Em: 330/465 nm) over time using a fluorescence plate reader.

  • Calculate the rate of the enzymatic reaction.

  • Determine the percent inhibition and subsequently the IC₅₀ value for each compound.

G cluster_synthesis_seh Synthesis of sEH Inhibitors cluster_pathway sEH in Arachidonic Acid Metabolism 7-bromo This compound carboxylic_acid 4-oxo-3,4-dihydroquinazoline -7-carboxylic acid 7-bromo->carboxylic_acid e.g., Pd-catalyzed carbonylation Final_Product_seh Quinazolin-4(3H)-one-7-carboxamide (sEH Inhibitor) carboxylic_acid->Final_Product_seh Amidation (HATU, DIPEA) Amine Amine Amine->Final_Product_seh Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic acids (EETs) (Anti-inflammatory, Vasodilatory) Arachidonic_Acid->EETs CYP450 DHETs Dihydroxyeicosatrienoic acids (DHETs) (Pro-inflammatory) EETs->DHETs sEH sEH Soluble Epoxide Hydrolase (sEH) sEH_Inhibitor sEH Inhibitor (Quinazolinone derivative) sEH_Inhibitor->sEH Inhibits

Caption: Synthetic approach and the role of sEH inhibitors.

IV. Potential Modulation of the p53-MDM2-USP7 Pathway

While not directly demonstrated for this compound derivatives in the provided literature, the quinazolinone scaffold is known to be a core structure in inhibitors of the ubiquitin-specific protease 7 (USP7). USP7 plays a critical role in the p53-MDM2 pathway, a key regulator of cell cycle and apoptosis. Inhibition of USP7 leads to the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] The development of 7-substituted quinazolinone derivatives as USP7 inhibitors represents a promising avenue for anticancer drug discovery.

G p53 p53 (Tumor Suppressor) Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest Apoptosis p53->Cell_Cycle_Arrest_Apoptosis Activation MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Ubiquitination (Degradation signal) USP7 USP7 (Deubiquitinase) USP7->MDM2 Deubiquitination (Stabilization) Quinazolinone_Inhibitor Quinazolinone-based USP7 Inhibitor Quinazolinone_Inhibitor->USP7 Inhibits

Caption: The p53-MDM2-USP7 signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its utility is demonstrated in the straightforward synthesis of complex heterocyclic systems that serve as potent inhibitors of clinically relevant enzymes such as cholinesterases and soluble epoxide hydrolase. The ability to easily introduce diverse functionalities at the 7-position through established synthetic methodologies makes it an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Further exploration of derivatives of this compound is warranted to uncover novel therapeutic agents for a range of diseases.

References

Application Notes and Protocols: Leveraging 7-bromoquinazolin-4(3H)-one for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of a bromine atom at the 7-position of the quinazolinone ring offers a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug screening. This document provides detailed application notes and experimental protocols for utilizing 7-bromoquinazolin-4(3H)-one as a versatile scaffold in drug design, with a focus on the development of inhibitors for key cancer targets such as protein kinases, PARP-1, and BRD4.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the reported biological activities of various derivatives synthesized from the this compound scaffold.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 2-S-alkyl, 3-phenylMCF-7 (Breast)15.85 ± 3.32[1]
1b 2-S-alkyl, 3-phenylSW480 (Colon)17.85 ± 0.92[1]
2a 2-(aryl), 3-(aryl)HepG2 (Liver)3.74 ± 0.14[2]
2b 2-(aryl), 3-(aryl)MCF-7 (Breast)5.00 ± 0.20[2]
2c 2-(aryl), 3-(aryl)HCT-116 (Colon)6.77 ± 0.27[2]
3a 2,3-disubstitutedPC3 (Prostate)10[3]
3b 2,3-disubstitutedMCF-7 (Breast)10[3]
3c 2,3-disubstitutedHT-29 (Colon)12[3]
4a 6-bromo-2-styrylTK-10 (Renal)0.62 - 7.72[4]
4b 6-bromo-2-styrylUACC-62 (Melanoma)0.62 - 7.72[4]
4c 6-bromo-2-styrylMCF-7 (Breast)0.62 - 7.72[4]

Table 2: Kinase and Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

Compound IDTargetIC50 (µM)Reference
5a VEGFR-20.340 ± 0.04[2]
6a PARP-163.81 ± 2.12 nM[5]
7a CDK20.67[6]
8a HER2Comparable to lapatinib[7]
8b EGFRComparable to lapatinib[7]
9a BRD4Micromolar potency[8][9]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-disubstituted-7-bromoquinazolin-4(3H)-ones

This protocol describes a general method for the synthesis of 2,3-disubstituted-7-bromoquinazolin-4(3H)-ones, which can be adapted for the generation of a diverse compound library.

Step 1: Synthesis of 2-amino-4-bromobenzamide

  • To a solution of 2-amino-4-bromobenzoic acid (1 eq.) in an appropriate solvent such as tetrahydrofuran (THF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq.).

  • Stir the mixture at room temperature for 2 hours.

  • Bubble ammonia gas through the reaction mixture or add a solution of aqueous ammonia and stir for an additional 12 hours.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2-amino-4-bromobenzamide.

Step 2: Synthesis of 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one

  • Suspend 2-amino-4-bromobenzamide (1 eq.) in an excess of an appropriate acid chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Step 3: Synthesis of 2,3-disubstituted-7-bromoquinazolin-4(3H)-one

  • To a solution of the 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate (1 eq.) in a suitable solvent like ethanol or glacial acetic acid, add the desired primary amine (1.1 eq.).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and dry under vacuum. Purify further by recrystallization or column chromatography if necessary.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to evaluate the inhibitory activity of synthesized compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a white, opaque microplate, add the test compound dilutions. Include wells for a positive control (e.g., Sorafenib) and a no-inhibitor (vehicle) control.

  • Add the VEGFR-2 enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Protocol 3: PARP-1 Activity Assay (Chemiluminescent)

This protocol describes a chemiluminescent assay to determine the in vitro inhibitory activity of compounds against PARP-1.[11]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compounds dissolved in DMSO

Procedure:

  • Wash the histone-coated plate with PBST.

  • Block the wells with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Add serial dilutions of the test compounds to the wells. Include wells for a positive control (e.g., Olaparib) and a no-inhibitor control.

  • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Add the master mix to all wells to start the reaction.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate three times with PBST.

  • Add diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate three times with PBST.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value as described in Protocol 2.[11]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Derivatives of this compound have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation PLCg PLCg P->PLCg PI3K PI3K P->PI3K RAS RAS P->RAS Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival 7-Bromoquinazolin-4(3H)-one_Derivative 7-Bromoquinazolin- 4(3H)-one Derivative 7-Bromoquinazolin-4(3H)-one_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

PARP-1 and BRD4 Inhibition Signaling

A novel strategy in cancer therapy is the dual inhibition of PARP-1 and BRD4. PARP inhibitors trap PARP1 on DNA, leading to double-strand breaks (DSBs) that are repaired by homologous recombination (HR). BRD4 inhibitors can downregulate the expression of key HR proteins like RAD51 and CtIP, inducing a state of "BRCAness" or HR deficiency. The combination of a PARP inhibitor with a BRD4 inhibitor can therefore be synthetically lethal in cancer cells. Derivatives of this compound can be designed to target one or both of these proteins.

PARP1_BRD4_Signaling cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Activates PARylation PARylation PARP1->PARylation DNA_DSB DNA Double-Strand Break (DSB) PARP1->DNA_DSB Trapping leads to DNA_Repair_Complex DNA Repair Complex Recruitment PARylation->DNA_Repair_Complex SSB_Repair SSB Repair DNA_Repair_Complex->SSB_Repair BRD4 BRD4 Gene_Expression Transcription of HR Genes (RAD51, CtIP) BRD4->Gene_Expression HR_Proteins Homologous Recombination Proteins Gene_Expression->HR_Proteins HR_Repair Homologous Recombination Repair HR_Proteins->HR_Repair HR_Repair->DNA_DSB Repairs Apoptosis Apoptosis DNA_DSB->Apoptosis Leads to 7-Bromoquinazolin-4(3H)-one_Derivative_PARP PARP Inhibitor (this compound scaffold) 7-Bromoquinazolin-4(3H)-one_Derivative_PARP->PARP1 Inhibits 7-Bromoquinazolin-4(3H)-one_Derivative_BRD4 BRD4 Inhibitor (this compound scaffold) 7-Bromoquinazolin-4(3H)-one_Derivative_BRD4->BRD4 Inhibits

Caption: Synergistic inhibition of PARP-1 and BRD4 leading to cancer cell apoptosis.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel drug candidates using the this compound scaffold.

Drug_Discovery_Workflow Start Start Scaffold_Selection Scaffold Selection: This compound Start->Scaffold_Selection Library_Design Library Design (in silico) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purification_Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Library_Design Inactive Secondary_Assays Secondary Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Optimized Lead End End In_Vivo_Studies->End

References

Application Notes and Protocols: 7-Bromoquinazolin-4(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinazolin-4(3H)-one is a pivotal heterocyclic intermediate, widely utilized in the synthesis of a diverse array of biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of a bromine atom at the 7-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino moieties. This allows for the systematic exploration of the chemical space around the quinazolinone core to optimize biological activity. These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization through common cross-coupling reactions, along with its application in the context of targeted drug discovery.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from 2-amino-4-bromobenzoic acid. While various methods exist for the formation of the quinazolinone ring system, a common and effective approach involves the condensation of the anthranilic acid derivative with formamide or formamidine acetate.[3][4]

Experimental Protocol: Synthesis from 2-Amino-4-bromobenzoic Acid and Formamide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Reaction Conditions: Heat the mixture to 150-160 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water to the flask to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or a suitable solvent system to afford this compound as a solid.

A similar one-step synthesis for the analogous 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate in acetonitrile with a copper catalyst has been reported, suggesting an alternative route.[5][6]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the quinazolinone ring is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in building molecular complexity and are cornerstones of modern drug discovery.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids.[7][8]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 7-aryl-quinazolin-4(3H)-one derivative.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O80-90
3Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O75-85

Table 1: Representative yields for Suzuki-Miyaura coupling reactions with this compound. Yields are indicative and may vary based on specific reaction conditions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 7-amino-substituted quinazolinones by coupling this compound with a wide range of primary and secondary amines.[2][3][9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or XPhos; 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃; 1.4 eq) to a dry Schlenk tube.

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography to obtain the 7-amino-quinazolin-4(3H)-one derivative.

EntryAmineLigandBaseSolventYield (%)
1AnilineXantphosNaOtBuToluene70-85
2MorpholineBINAPCs₂CO₃Dioxane80-90
3BenzylamineXPhosNaOtBuToluene75-88

Table 2: Representative yields for Buchwald-Hartwig amination reactions with this compound. Yields are indicative and may vary based on specific reaction conditions.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling is a reliable method for introducing terminal alkynes at the 7-position of the quinazolinone core, leading to the formation of 7-alkynyl-quinazolin-4(3H)-ones.[10][11][12]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst like CuI (3-10 mol%), and a phosphine ligand if necessary (e.g., PPh₃).

  • Solvent and Reagents: Dissolve the starting materials in a degassed solvent, typically an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Add the terminal alkyne (1.2-1.5 eq).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the amine hydrobromide salt, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product via column chromatography to afford the 7-alkynyl-quinazolin-4(3H)-one derivative.

EntryAlkyneSolvent/BaseTemperatureYield (%)
1PhenylacetyleneEt₃NRoom Temp.80-95
21-HexyneDIPA50 °C75-90
3TrimethylsilylacetyleneEt₃NRoom Temp.85-95

Table 3: Representative yields for Sonogashira coupling reactions with this compound. Yields are indicative and may vary based on specific reaction conditions.

Application in Drug Discovery: Targeting Signaling Pathways

Quinazolinone derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2][13][14][15] The derivatization of the 7-position of the quinazolinone scaffold can significantly impact the potency and selectivity of these inhibitors.

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A 2-Amino-4- bromobenzoic Acid B 7-Bromoquinazolin- 4(3H)-one A->B Formamide, Heat C Cross-Coupling (Suzuki, Buchwald, Sonogashira) B->C Pd Catalyst, Coupling Partner D Library of 7-Substituted Quinazolinone Derivatives C->D E In vitro Kinase Assay (e.g., EGFR, PI3K) D->E Screening F Cell-based Assays (e.g., MTT, Apoptosis) E->F Validation G Lead Compound Identification F->G SAR Analysis H In vivo Studies (Xenograft models) G->H I ADME/Tox Profiling G->I J Drug Candidate H->J I->J G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 7-Substituted Quinazolinone Inhibitor Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for Cell-based Assays Involving 7-Bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3][4] Halogenation of the quinazolinone ring, particularly with bromine, can significantly modulate the compound's physicochemical properties and biological activity, often leading to enhanced potency and target selectivity.

7-Bromoquinazolin-4(3H)-one is a halogenated derivative that holds potential for therapeutic applications, particularly in oncology. While specific data for this compound is limited in publicly available literature, these application notes and protocols are based on the well-documented activities of structurally related bromo-substituted quinazolinone derivatives. The provided methodologies and representative data will serve as a comprehensive guide for researchers initiating studies with this compound.

Application Notes

Antiproliferative and Cytotoxic Activity

Bromo-substituted quinazolin-4(3H)-one derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5][6] These compounds often exhibit antiproliferative activity by inducing cell cycle arrest and apoptosis. The cytotoxic potential of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Kinase Inhibition

A primary mechanism through which many quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases.[3][7][8][9] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of this compound have been shown to inhibit kinases such as the Epidermal Growth Factor Receptor (EGFR) and Ephrin type-B receptor 3 (EphB3), suggesting that this compound may also target these or other related kinases.[10]

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and is often hyperactivated in various cancers. Inhibition of this pathway can block downstream signaling cascades, leading to reduced cell proliferation and survival.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 7-Bromoquinazolin- 4(3H)-one Compound->EGFR Inhibits

Caption: Proposed inhibition of the EGFR signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest

In addition to direct cytotoxicity, this compound and its analogs may induce programmed cell death, or apoptosis, in cancer cells. This can be assessed by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Furthermore, these compounds can cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[11][12]

Data Presentation

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative bromo-substituted quinazolinone derivatives against various cancer cell lines. This data serves as a reference for the expected potency of this compound.

Table 1: Cytotoxic Activity of Bromo-Quinazolinone Derivatives (IC50 in µM)

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
6-Bromo-quinazolinone Derivative 8aMCF-7Breast Cancer15.85 ± 3.32[5]
6-Bromo-quinazolinone Derivative 8aSW480Colorectal Cancer17.85 ± 0.92[5]
6,8-Dibromo-4(3H)quinazolinone XIIIbMCF-7Breast Cancer1.7 (µg/mL)[6]
6,8-Dibromo-4(3H)quinazolinone IXMCF-7Breast Cancer1.8 (µg/mL)[6]
Quinazolinone-thiazol hybrid (6-Bromo)PC-3Prostate Cancer>12 (approx.)[13]
Quinazolinone-thiazol hybrid (6-Bromo)MCF-7Breast Cancer>12 (approx.)[13]
Quinazolinone-thiazol hybrid (6-Bromo)HT-29Colorectal Cancer>12 (approx.)[13]

Table 2: Kinase Inhibitory Activity of a 7-Bromo-Quinazolinone Derivative

Compound/DerivativeTarget KinaseIC50 (µM)Reference
4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamide (4c)EphB31.04[10]
4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamide (4c)EGFR8.04[10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I

Caption: Workflow for a cell viability (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the IC50 value of this compound against a specific kinase.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add compound and kinase to microplate wells A->B C Incubate to allow compound binding B->C D Initiate reaction with ATP and substrate C->D E Incubate for a specified time D->E F Stop reaction and add ATP detection reagent E->F G Measure luminescence F->G H Calculate % inhibition and IC50 value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase and its specific substrate

  • Kinase assay buffer

  • ATP

  • This compound

  • DMSO

  • Microplate (e.g., white, opaque 384-well plate)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Assay Setup: Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Kinase Addition: Add the kinase to the wells and incubate for 10-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for 30-60 minutes at a controlled temperature (e.g., 30°C or 37°C).

  • Detection: Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect the expression levels and phosphorylation status of specific proteins in a signaling pathway affected by the test compound.

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in lysis buffer and determine the protein concentration.[14]

  • SDS-PAGE: Denature equal amounts of protein and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon treatment.

Protocol 4: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with the test compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

References

Quantifying 7-bromoquinazolin-4(3H)-one: Detailed Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed analytical methodologies for the quantitative determination of 7-bromoquinazolin-4(3H)-one, a key heterocyclic compound of interest in pharmaceutical research. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to serve as robust starting points for method development and validation in research and quality control settings.

Introduction

This compound is a derivative of the quinazolinone scaffold, a privileged structure in medicinal chemistry associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Accurate and precise quantification of this compound in various matrices, from bulk substance to biological fluids, is critical for pharmacokinetic studies, formulation development, and quality assurance. This note outlines two common, powerful analytical techniques for this purpose.

Analytical Methods Overview

Two primary methods are presented: an HPLC-UV method suitable for routine quantification and purity assessment, and a more sensitive and selective LC-MS/MS method ideal for bioanalytical applications where low detection limits are required.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is based on the principle of separating the analyte from other components on a reversed-phase C18 column, followed by quantification using a UV detector. RP-HPLC is a widely employed technique for its high resolution and reproducibility in pharmaceutical analysis.[2]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing plasma samples, an LC-MS/MS method is recommended. This technique couples the separation power of HPLC with the specificity of mass spectrometry, allowing for precise quantification even in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances the method's specificity and sensitivity.[3][4]

Representative Quantitative Data

The following table summarizes typical performance characteristics that can be expected upon validation of these analytical methods. These values are illustrative and should be confirmed through in-house validation studies.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) ~30 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.1 ng/mL
Intra-day Precision (%RSD) < 2.0%< 5.0%
Inter-day Precision (%RSD) < 3.0%< 7.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Analyte Retention Time ~4.5 min~2.8 min

Experimental Workflows and Protocols

The general workflow for the quantification of this compound is depicted below.

G General Analytical Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution (e.g., in DMSO or Methanol) A->B C Create Calibration Standards & QC Samples via Serial Dilution B->C E Inject Sample onto HPLC System C->E Calibration Run D Prepare Sample for Analysis (e.g., Dissolution or Extraction) D->E Sample Run F Separation on C18 Column E->F G Detection (UV or MS/MS) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Concentration in Unknown Samples I->J K Generate Report J->K

Caption: General workflow for quantifying this compound.

Protocol 1: RP-HPLC-UV Method

This protocol is suitable for the quantification of this compound in bulk powder or simple formulations.

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (ACS grade)

  • Deionized Water (18.2 MΩ·cm)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-7 min: 20% to 80% B

    • 7-8 min: 80% B

    • 8.1-10 min: Return to 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Expected Retention Time: Approximately 4.5 minutes

4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare calibration standards by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations from 0.1 µg/mL to 100 µg/mL.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the unknown samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown samples using the regression equation from the calibration curve.

Protocol 2: LC-MS/MS Method

This protocol is designed for the sensitive quantification of this compound in biological matrices like human plasma, requiring a sample preparation step to remove proteins.

1. Materials and Reagents

  • This compound Reference Standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Deionized Water (LC-MS grade) with 0.1% Formic Acid

  • Drug-free human plasma

2. Instrumentation

  • LC-MS/MS system: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Analytical Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm).

3. LC and MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10% to 90% B

    • 3.5-4.0 min: 90% B

    • 4.1-5.0 min: Return to 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions (Illustrative):

    • This compound: Precursor ion (Q1) m/z 225.0 -> Product ion (Q3) m/z [To be determined by infusion]

    • Internal Standard (IS): [To be determined based on the selected IS]

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 10 µL of IS working solution (e.g., 100 ng/mL).

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for injection.

5. Data Analysis

  • Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify the unknown samples from the calibration curve.

  • The method should be fully validated according to regulatory guidelines, assessing parameters like selectivity, accuracy, precision, and stability.[6][7]

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

G A Define Analytical Goal B Sample Matrix A->B C Simple (e.g., Bulk Drug, Formulation) B->C Type? D Complex (e.g., Plasma, Tissue) B->D Type? E Required Sensitivity C->E I Select LC-MS/MS Method D->I Bioanalysis F High (µg/mL range) E->F Level? G Very High (ng/mL or pg/mL) E->G Level? H Select HPLC-UV Method F->H G->I

Caption: Decision tree for analytical method selection.

References

Techniques for Scaling Up 7-Bromoquinazolin-4(3H)-one Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the scalable synthesis of 7-bromoquinazolin-4(3H)-one, a key intermediate in pharmaceutical development. The focus is on robust and efficient methodologies amenable to large-scale production, primarily centered on the widely utilized Niementowski reaction. Alternative synthetic strategies are also discussed, offering flexibility in process development. Detailed protocols for synthesis and purification are provided, along with quantitative data to facilitate comparison and optimization. Visual representations of the primary synthetic workflow are included to enhance understanding of the process.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The bromine substituent at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.

As the demand for novel therapeutics grows, the need for efficient, scalable, and cost-effective methods for producing key intermediates like this compound becomes paramount. This document outlines scalable synthesis and purification techniques, with a focus on providing practical and detailed protocols for researchers and process chemists.

Synthetic Methodologies for Scale-Up

Several synthetic routes to this compound have been reported. For large-scale production, the ideal method should utilize readily available and cost-effective starting materials, involve a minimal number of steps, be high-yielding, and allow for straightforward purification.

Primary Recommended Method: The Niementowski Reaction

The Niementowski reaction, a thermal condensation of an anthranilic acid with an amide, is the most common and well-established method for the synthesis of 4(3H)-quinazolinones, including the 7-bromo derivative.[1][2] This method is favored for its simplicity and the use of readily available starting materials.

Reaction Scheme:

The reaction typically involves heating 2-amino-4-bromobenzoic acid with an excess of formamide, which serves as both a reactant and a solvent.[3] The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which then cyclizes to the desired quinazolinone.[1]

Key Advantages for Scale-Up:

  • One-pot synthesis: The reaction is typically carried out in a single step.

  • Atom economy: The primary byproduct is water.

  • Readily available starting materials: 2-Amino-4-bromobenzoic acid and formamide are commercially available in bulk.

  • High yields: The reaction is known to produce good to excellent yields.[4]

Alternative Synthetic Routes

While the Niementowski reaction is the primary choice, other methods can be considered depending on the availability of starting materials and specific process requirements.

  • From 2-Amino-4-bromobenzamide: Condensation of 2-amino-4-bromobenzamide with triethyl orthoformate followed by cyclization with a source of ammonia.

  • From 2,4-Dibromo-5-chlorobenzoic Acid: A one-step reaction with formamidine acetate, although this yields a 6-chloro-7-bromo derivative, it demonstrates a scalable approach for related structures.[5]

  • Modern Catalytic Methods: Visible light-induced synthesis from 2-aminobenzamides and aldehydes offers a greener alternative, though its scalability for this specific target is less documented.[6]

Quantitative Data Presentation

The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound and related compounds. These values should serve as a starting point for process optimization.

Table 1: Synthesis of 7-Substituted Quinazolin-4(3H)-ones via the Niementowski Reaction

Starting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-bromobenzoic acidFormamide (excess)1304Not specified, but adaptable[7]
2-Amino-5-bromobenzoic acidFormamide (excess)130491[7]
Anthranilic acidFormamide (excess)150-1608High[3]
2,4-Dibromo-5-chlorobenzoic acidFormamidine acetate, CuBr, NaI, NaOH, AcetonitrileReflux (approx. 82)2086.7 (for 7-bromo-6-chloro derivative)[5]

Table 2: Purification Data for this compound

Purification MethodSolvent SystemKey ParametersExpected PurityRecovery Yield (%)
WashingAnhydrous EthanolWashing of the crude precipitate>95%High
RecrystallizationEthanol or MethanolDissolution in hot solvent, slow cooling>98%80-90%
RecrystallizationEthanol/WaterAdjustment of solvent ratio for optimal crystallization>98%80-90%

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Niementowski Reaction

This protocol is suitable for laboratory-scale synthesis and initial process development.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Formamide

  • Deionized water

  • Anhydrous ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4-5 equivalents).[7]

  • Heating: Heat the reaction mixture with stirring to 130 °C.[7]

  • Reaction Monitoring: Maintain the temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to approximately 60 °C. Add deionized water to precipitate the crude product. Stir for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with anhydrous ethanol to remove residual formamide and other impurities.[7]

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Protocol 2: Kilogram-Scale Production of this compound

This protocol outlines a process suitable for pilot plant or small-scale industrial production.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Formamide

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Glass-lined reactor with heating/cooling jacket and overhead stirrer

  • Nutsche filter-dryer or centrifuge and vacuum oven

Procedure:

  • Charging the Reactor: Charge the reactor with 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (4.0 eq).

  • Heating and Reaction: Seal the reactor and begin agitation. Heat the mixture to 130-135 °C and hold for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Cooling and Precipitation: Cool the reaction mixture to 60-70 °C. Slowly add deionized water (approximately 2-3 volumes relative to the formamide) while maintaining the temperature.

  • Crystallization: Further cool the suspension to 20-25 °C and stir for 1-2 hours to allow for complete crystallization.

  • Isolation: Transfer the slurry to a Nutsche filter-dryer or centrifuge. Filter the solid product and wash with deionized water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

Protocol 3: Large-Scale Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Activated carbon (optional)

Equipment:

  • Crystallization vessel with heating/cooling jacket and agitator

  • Filtration equipment (Nutsche filter or centrifuge)

  • Vacuum dryer

Procedure:

  • Dissolution: Charge the crystallization vessel with crude this compound and ethanol (use a pre-determined solvent ratio, e.g., 5-10 mL per gram of crude product). Heat the mixture with stirring to reflux until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir at reflux for 15-30 minutes. Filter the hot solution to remove the carbon.

  • Crystallization: Slowly cool the solution to 0-5 °C over several hours to induce crystallization. A slower cooling rate generally results in larger crystals and higher purity.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the final product under vacuum until a constant weight is achieved.

Mandatory Visualizations

Synthetic Workflow

G Figure 1: General Workflow for the Synthesis and Purification of this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (2-Amino-4-bromobenzoic acid, Formamide) reaction Niementowski Reaction (Heating at 130°C) start->reaction 1. Condensation precipitation Precipitation (Addition of Water) reaction->precipitation 2. Quenching isolation Crude Product Isolation (Filtration) precipitation->isolation 3. Isolation washing Washing (Ethanol) isolation->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization drying Drying (Vacuum Oven) recrystallization->drying end This compound (High Purity) drying->end Final Product

Caption: General Workflow for Synthesis and Purification.

Niementowski Reaction Mechanism

G Figure 2: Plausible Mechanism of the Niementowski Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzoic_acid 2-Amino-4-bromobenzoic acid n_formyl N-Formyl Intermediate benzoic_acid->n_formyl Formylation formamide Formamide formamide->n_formyl amidine Amidine Intermediate n_formyl->amidine Condensation with NH3 (from Formamide) product This compound amidine->product Cyclization & Dehydration

Caption: Plausible Mechanism of the Niementowski Reaction.

Conclusion

The production of this compound on a large scale is most reliably achieved through the Niementowski reaction, leveraging its operational simplicity and cost-effective starting materials. The provided protocols for both gram-scale and kilogram-scale synthesis, along with detailed purification procedures, offer a solid foundation for process development and optimization. For any scale-up operation, careful attention to reaction monitoring, temperature control, and purification techniques is essential to ensure high yield and purity of the final product. The alternative synthetic routes mentioned may provide advantages in specific manufacturing contexts and warrant further investigation for process improvement.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-bromoquinazolin-4(3H)-one. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, particularly when using the common synthetic route from 2-amino-4-bromobenzoic acid and formamide (a variation of the Niementowski reaction).

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G cluster_start Starting Materials cluster_reaction Reaction cluster_issues Potential Issues cluster_solutions Solutions cluster_product Product A 2-Amino-4-bromobenzoic acid C Mixing & Heating (e.g., 130-160°C) A->C B Formamide B->C I1 Low Yield C->I1 I2 Impurity Formation C->I2 I3 Incomplete Reaction C->I3 S1 Optimize Temperature & Extend Reaction Time I1->S1 S2 Purify Starting Materials I1->S2 S3 Adjust Stoichiometry (excess formamide) I1->S3 I2->S2 S4 Use Milder Conditions I2->S4 S5 Recrystallization or Column Chromatography I2->S5 I3->S1 I3->S3 P This compound S1->P S2->P S3->P S4->P S5->P

Caption: Troubleshooting workflow for this compound synthesis.

Issue Potential Cause Suggested Solution
Low Yield of Product Incomplete Reaction: The reaction may not have reached completion.Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Consider a modest increase in temperature, but be cautious of potential degradation.
Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization or too high, leading to decomposition of the starting material or product.The optimal temperature range for this reaction is typically between 130-160°C. Ensure stable temperature control.
Incorrect Stoichiometry: An inappropriate ratio of 2-amino-4-bromobenzoic acid to formamide can limit the yield.An excess of formamide is often used to drive the reaction to completion. A molar ratio of 1:5 of the acid to formamide is a good starting point.
Side Reactions: Formation of byproducts consumes starting materials. A significant side reaction at elevated temperatures is the decarboxylation of 2-amino-4-bromobenzoic acid.Maintain the reaction temperature within the optimal range to minimize decarboxylation.
Presence of Impurities / Difficult Purification Unreacted Starting Materials: The most common impurities are unreacted 2-amino-4-bromobenzoic acid and formamide.Purification can be achieved through recrystallization. Ethanol/water or ethyl acetate/hexane are common solvent systems. Washing the crude product with cold water can help remove excess formamide.
Formation of Side-Products: At higher temperatures, dimerization or polymerization can occur. In syntheses using other reagents, impurities like sulfonamides have been reported to be difficult to separate.[1]Optimize reaction conditions to minimize byproduct formation. If impurities persist, column chromatography on silica gel may be necessary.
Difficult Separation of Bromo-substituted Intermediates: In some multi-step syntheses involving bromo-substituted precursors, separation and purification can be challenging, leading to low overall recovery.[2]Careful selection of crystallization solvents or chromatographic conditions is crucial. Step-by-step purity analysis is recommended.
Incomplete Cyclization Stable Intermediate: The intermediate N-formyl-2-amino-4-bromobenzoic acid may be stable and resistant to cyclization under the reaction conditions.Increasing the reaction temperature or considering a stronger dehydrating agent or catalyst (e.g., polyphosphoric acid) could facilitate cyclization.
Insufficient Catalyst Activity (if applicable): If a catalyst is used, it may not be active enough.Ensure the catalyst is fresh and used in the appropriate amount.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and straightforward method is the reaction of 2-amino-4-bromobenzoic acid with an excess of formamide, which acts as both a reactant and a solvent. This is a variation of the Niementowski quinazoline synthesis. The mixture is typically heated for several hours.

Q2: What are the typical reaction conditions for the synthesis from 2-amino-4-bromobenzoic acid and formamide?

A2: The reaction is generally performed by heating a mixture of 2-amino-4-bromobenzoic acid and an excess of formamide at a temperature between 130°C and 160°C for 2 to 8 hours.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A common mobile phase to separate the product from the starting material is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).

Q4: My final product has a low melting point and appears impure. What are the likely contaminants?

A4: The primary contaminants are likely unreacted 2-amino-4-bromobenzoic acid and residual formamide. At higher temperatures, byproducts from side reactions such as decarboxylation of the starting material can also be present.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is a highly effective method for purification. Common solvent systems include ethanol/water or ethyl acetate/hexane. Washing the crude solid with cold water before recrystallization is also recommended to remove any remaining formamide. For highly impure samples, silica gel column chromatography may be necessary.

Quantitative Data from Synthesis Protocols

The following table summarizes quantitative data from various reported syntheses of quinazolin-4(3H)-one derivatives. While specific data for the 7-bromo derivative is limited in readily available literature, these examples provide a useful baseline for expected yields and reaction conditions.

Method Starting Materials Reactant Ratio Temperature (°C) Reaction Time Yield (%)
Conventional Heating2-Aminobenzoic Acid, Formamide1:5 (molar)150-1608 hours61
Conventional Heating2-Aminobenzoic Acid, Formamide1:4 (molar)130-1352 hours96
Microwave Irradiation2-Aminobenzoic Acid, Formamide1:5 (molar)Not specifiedA few minutes87
Copper-catalyzed2-Amino-N-benzyl-4-bromobenzamide, Phenylacetylene, TsN₃1:1.1:1.1 (molar)Room Temp.12 hours89 (for a derivative)[1]

Key Experimental Protocols

Below are detailed experimental protocols for the synthesis of quinazolin-4(3H)-ones, which can be adapted for the synthesis of this compound.

Protocol 1: Conventional Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide

This protocol is a general procedure that can be adapted for 2-amino-4-bromobenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4-5 equivalents).

  • Heating: Heat the reaction mixture in a preheated oil bath or heating mantle to 130-135°C and maintain this temperature with stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of petroleum ether:ethyl acetate (7:3).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Pour the cooled reaction mixture into cold water or onto crushed ice with stirring. Filter the resulting solid product using a Büchner funnel and wash it thoroughly with cold water to remove unreacted formamide.

  • Purification: Dry the crude product. For further purification, recrystallize from a suitable solvent such as an ethanol/water mixture.

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G cluster_protocol Experimental Workflow A Mix Reactants: 2-Amino-4-bromobenzoic acid & Formamide B Heat Mixture (130-135°C, 2-4h) A->B C Monitor by TLC B->C D Cool to Room Temp. C->D E Precipitate in Cold Water D->E F Filter & Wash Solid E->F G Dry & Recrystallize F->G H Pure Product G->H

Caption: General experimental workflow for quinazolinone synthesis.

Signaling Pathways

While this document focuses on the synthesis of this compound, it is noteworthy that quinazolinone derivatives are of significant interest in drug discovery due to their diverse biological activities. They are known to interact with various signaling pathways implicated in cancer, inflammation, and infectious diseases. The specific biological activity of this compound would require further investigation, but the core quinazolinone scaffold is a key pharmacophore. The successful and efficient synthesis of this and other derivatives is a critical first step in exploring their therapeutic potential.

dot

G cluster_synthesis Synthesis cluster_application Potential Applications cluster_pathways Biological Targets & Pathways A This compound (Target Molecule) B Drug Discovery Research A->B P1 Kinase Inhibition B->P1 P2 Antimicrobial Activity B->P2 P3 Anticancer Activity B->P3 P4 Anti-inflammatory Pathways B->P4

Caption: Logical relationship from synthesis to potential biological applications.

References

Technical Support Center: Synthesis of 7-bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-bromoquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a very low or no yield of the desired this compound. What are the common causes and how can I improve it?

A1: Low or no yield is a frequent challenge in quinazolinone synthesis. Several factors can contribute to this issue. A systematic evaluation of your experimental setup is key to identifying the root cause.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. The reaction of 2-amino-4-bromobenzoic acid with formamide typically requires high temperatures (around 160°C) to proceed efficiently.[1] Ensure your reaction is heated sufficiently and for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the 2-amino-4-bromobenzoic acid or formamide can interfere with the reaction. It is advisable to use high-purity starting materials. If the purity is questionable, consider recrystallizing the 2-amino-4-bromobenzoic acid before use.

  • Incomplete Cyclization: The final ring-closing step to form the quinazolinone might be inefficient. Driving off volatile byproducts, such as water, can help shift the equilibrium towards the product.

  • Hydrolysis of Intermediates: Quinazolinone synthesis can involve intermediates that are sensitive to water. The presence of moisture in the reactants or solvent can lead to hydrolysis and the formation of side products, thus reducing the yield. Ensure you are using anhydrous solvents and dried glassware.

Q2: My final product is impure, showing multiple spots on TLC, making purification difficult. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common source of low yields and purification challenges.

  • Unreacted Starting Material: Incomplete reaction is a common reason for impurities. As mentioned above, ensure optimal reaction time and temperature.

  • Formation of Polymeric Materials: High reaction temperatures can sometimes lead to the formation of polymeric byproducts, which can complicate purification.

  • Side Reactions of the Bromo-substituent: While less common under these reaction conditions, the bromo-substituent could potentially undergo side reactions, although specific examples for this particular synthesis are not frequently reported.

To minimize side products, carefully control the reaction temperature and consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q3: What is the most effective method for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective and economical method for purifying solid organic compounds.[2] An ideal solvent for recrystallization should dissolve the this compound well at high temperatures but poorly at room temperature. Common solvents to test for recrystallization include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.[3]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, flash column chromatography using silica gel is a good alternative.[2][3] A suitable eluent system can be determined by TLC, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[2]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and a closely related analog, providing a comparison of different reaction conditions and their outcomes.

Table 1: Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-dibromo-5-chlorobenzoic acidformamidine acetate, CuBr, NaI, NaOHacetonitrileReflux2086.7[4]
2,4-dibromo-5-chlorobenzoic acidformamidine acetate, CuCl, KI, KOHacetonitrileReflux1883.2[4]

Table 2: Synthesis of a Substituted this compound Derivative

ProductStarting MaterialsCatalystBaseSolventYield (%)Reference
3-Benzyl-2-(4-(benzyloxy)benzyl)-7-bromoquinazolin-4(3H)-one2-amino-N-benzyl-4-bromobenzamide, phenylacetylene, TsN3CuIEt3NMeCN89[5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and a related derivative.

Protocol 1: Synthesis of this compound from 2-Amino-4-bromobenzoic Acid

This protocol is based on the well-established reaction of anthranilic acids with formamide.[1]

  • Materials:

    • 2-amino-4-bromobenzoic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

    • Heat the reaction mixture to 160°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into cold water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone [4]

  • Materials:

    • 2,4-dibromo-5-chlorobenzoic acid (100g)

    • Cuprous bromide (5g)

    • Sodium iodide (5g)

    • Sodium hydroxide (50g)

    • Formamidine acetate (40g)

    • Acetonitrile (700g)

    • Activated carbon

    • Hydrochloric acid

  • Procedure:

    • Sequentially add 2,4-dibromo-5-chlorobenzoic acid, cuprous bromide, sodium iodide, sodium hydroxide, formamidine acetate, and acetonitrile to a reaction vessel.

    • Heat the mixture to reflux and stir for 20 hours.

    • Cool the reaction system to 20-30°C and perform suction filtration.

    • Add the filter cake to 900g of water, add 4g of activated carbon, and stir for 2 hours.

    • Perform suction filtration and adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.

    • Collect the solid by suction filtration and dry at 100-110°C to obtain the white solid product.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Purification_Issues Investigate Purification Losses Start->Purification_Issues Impure Impure? Check_Purity->Impure Suboptimal Suboptimal? Optimize_Conditions->Suboptimal Losses Significant Losses? Purification_Issues->Losses Impure->Optimize_Conditions No Recrystallize Recrystallize Starting Material Impure->Recrystallize Yes Suboptimal->Purification_Issues No Adjust_Temp_Time Adjust Temperature and/or Time Suboptimal->Adjust_Temp_Time Yes Improve_Purification Improve Purification Technique Losses->Improve_Purification Yes Success Improved Yield Losses->Success No Recrystallize->Success Adjust_Temp_Time->Success Improve_Purification->Success

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

Synthesis_Workflow Start Start: 2-Amino-4-bromobenzoic Acid + Formamide Reaction Reaction at 160°C Start->Reaction Workup Aqueous Workup (Precipitation) Reaction->Workup Filtration Filtration and Washing Workup->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization High Purity Column_Chromatography Column Chromatography Purification->Column_Chromatography Lower Purity Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimization of Quinazolinone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of quinazolinones.

1. Low or No Product Yield

Question: I am getting a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem in quinazolinone synthesis that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.[1][2][3]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.

    • Temperature: Many classical methods for quinazolinone synthesis require high temperatures (e.g., >120°C) to proceed efficiently.[3] Conversely, some modern catalytic methods can be performed under milder conditions.[3][4] It is recommended to perform a temperature screening to identify the optimal condition for your specific reaction.[2]

    • Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[3] It is crucial to monitor the reaction progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and ensure the consumption of starting materials.[3][5]

    • Solvent: The choice of solvent can significantly affect the solubility of reactants, reaction rate, and stability of intermediates.[1][2] Commonly used solvents include DMSO, DMF, ethanol, and toluene.[1][2][3][6] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.[1][2]

  • Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzamides or aldehydes, can lead to side reactions and a reduction in product formation.[2] Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, or melting point).[2]

  • Catalyst Issues (for catalyzed reactions):

    • Catalyst Activity: If you are employing a metal-catalyzed reaction (e.g., with copper or palladium), ensure that your catalyst is active.[1] Some catalysts are sensitive to air and moisture and may require an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.[2][3]

    • Catalyst Loading: The amount of catalyst is critical. Too little may result in an incomplete or slow reaction, while an excess can sometimes lead to unwanted side reactions.[2] Optimization of catalyst loading is often necessary.

  • Incorrect Stoichiometry: The molar ratios of your reactants must be accurate. Incorrect stoichiometry can lead to incomplete reactions or the formation of side products.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (T, t, Solvent) start->check_conditions check_catalyst Check Catalyst (Activity, Loading) start->check_catalyst purify_materials Purify/Replace Starting Materials check_purity->purify_materials Impure success Yield Improved check_purity->success Pure & Conditions Optimal optimize_temp Optimize Temperature check_conditions->optimize_temp Sub-optimal optimize_catalyst Optimize Catalyst Loading / Type check_catalyst->optimize_catalyst Issue Suspected optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->success Improved optimize_solvent->success Improved fail Yield Still Low (Re-evaluate Synthetic Route) optimize_solvent->fail No Improvement optimize_catalyst->success Improved optimize_catalyst->fail No Improvement purify_materials->check_conditions

Caption: A general troubleshooting workflow for low quinazoline synthesis yield.

2. Formation of Side Products/Impurities

Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge, and the nature of the impurities often depends on the specific synthetic route.[3]

  • Incomplete Cyclization: The reaction intermediate may fail to fully cyclize, remaining as an impurity. This can often be addressed by increasing the reaction time or temperature, or by adding a dehydrating agent.[3][5]

  • Benzoxazinone Intermediate: When synthesizing from anthranilic acid, the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate in your product mixture.

    • Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[5]

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of reactants or intermediates.[1]

    • Solution: Use dry solvents and glassware, and run the reaction under an inert atmosphere if necessary.[2]

General Purification Strategy

purification_workflow crude Crude Product (Mixture) precipitation Precipitation/ Crystallization crude->precipitation If solid precipitates from reaction mixture extraction Acid-Base Extraction crude->extraction For soluble products filtration Filtration & Washing precipitation->filtration chromatography Column Chromatography filtration->chromatography If further purification is needed pure_product Pure Quinazolinone filtration->pure_product If purity is sufficient extraction->chromatography If further purification is needed extraction->pure_product If purity is sufficient chromatography->pure_product

Caption: A general workflow for the purification of 4(3H)-quinazolinones.

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions for specific quinazolinone syntheses, providing a reference for your experimental design.

Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction [5]

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIDBUDMSO89
2Cu₂ODBUDMSO75
3Cu(OAc)₂DBUDMSO68
4CuIK₂CO₃DMSO43
5CuIEt₃NDMSO51
6CuIDBUDMF72
7CuIDBUToluene35

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.

Table 2: Effect of Temperature on Quinazolinone Synthesis from 2-Aminobenzonitrile and CO₂ [7]

EntryTemperature (°C)Yield (%)
12545
24073
36091
48085

Reaction conditions: 2-aminobenzonitrile (2 mmol), DBU (10 mol%), [Bmim][OAc] (100 mol%), CO₂ (0.1 MPa), 24 h. Isolated yield.

Experimental Protocols

Below are detailed methodologies for common synthetic routes to quinazolinones.

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [5]

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions:

    • Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification:

    • Collect the solid product by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate [5][8]

This protocol is based on the microwave-assisted synthesis from anthranilic acid.

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

    • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[5][8]

    • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate (e.g., 8-10 minutes).[8]

    • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The intermediate is often used immediately in the next step.[8]

  • Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

    • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source, such as ammonium acetate.

    • Reaction Conditions: The reaction is typically heated to promote cyclization. Conditions will vary based on the scale and specific reagents.

    • Work-up and Purification: The final product is isolated, often by precipitation, and purified by recrystallization (e.g., from ethanol) or column chromatography.[5]

Protocol 3: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones [1]

This protocol describes a general procedure for the copper-catalyzed synthesis of 3-substituted quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an amine, often under microwave irradiation.

  • Materials:

    • Ethyl 2-isocyanobenzoate

    • Appropriate amine (aliphatic or aromatic)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • Triethylamine (Et₃N)

    • Anisole (solvent)

  • Procedure:

    • To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).

    • Add the desired amine (1.0 mmol) to the reaction mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture for 20 minutes at 150 °C.

    • After cooling, the reaction mixture can be diluted with an organic solvent (e.g., CH₂Cl₂) and washed with saturated sodium bicarbonate (NaHCO₃) solution.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with 7-bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 7-bromoquinazolin-4(3H)-one, its low aqueous solubility can present a significant hurdle in experimental design and data reproducibility. This guide provides practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor water solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. Like many quinazolinone derivatives, it possesses a rigid, fused heterocyclic ring system. This, combined with the lipophilic bromine substituent, leads to high crystal lattice energy and low polarity, making it difficult for water molecules to solvate the compound effectively.[1] Many such compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]

Q2: What is the recommended first step when this compound fails to dissolve in my aqueous assay buffer?

A2: The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the preferred solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-50°C) and sonication can be employed to aid dissolution.[1] When diluting the DMSO stock into your aqueous buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds.[1] Several strategies can be employed to mitigate this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the compound's solubility.[1]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, thereby enhancing its aqueous solubility.[1]

Q4: How does pH affect the solubility of this compound?

A4: The 4(3H)-quinazolinone core contains basic nitrogen atoms, which means the solubility of its derivatives can be pH-dependent.[1] For quinazoline-based drugs that are weak bases, such as gefitinib, solubility is higher at a lower (acidic) pH where the molecule becomes ionized.[1] Conversely, their solubility tends to decrease significantly at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a highly effective method for improving solubility, provided the pH change does not negatively impact the stability of the compound or the integrity of the biological assay.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research.

Problem Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also be applied to aid dissolution.[1]
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.If the compound's stability allows, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure it is fully redissolved before use.[1]
Inconsistent results in cell-based assays. Precipitation of the compound in the assay medium, leading to an unknown and lower effective concentration.Re-evaluate the solubility of the compound in the final assay medium. Consider using one of the solubility enhancement techniques described, such as adding a co-solvent or using a surfactant.
Difficulty in preparing a formulation for in vivo studies. The required dose exceeds the compound's solubility in acceptable vehicle volumes.Advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations may be necessary to improve the dissolution rate and bioavailability.

Quantitative Data on Solubility Enhancement of Related Quinazolinone Drugs

Disclaimer: The following data is for structurally related quinazolinone-based drugs (Gefitinib and Erlotinib) and not for this compound itself. This information is provided as a general guide to illustrate the potential effectiveness of various solubility enhancement techniques.

Technique Example Drug Enhancement Method Observed Improvement
Lipid-Based Formulations GefitinibSelf-Emulsifying Drug Delivery System (SEDDS)2.14-fold increase in dissolution rate compared to the pure drug.[1]
Complexation ErlotinibCyclodextrin Inclusion ComplexAn Erlotinib-cyclodextrin tablet released 99% of the drug in 60 minutes, showing a significant increase in dissolution.[1]
Nanosuspension ErlotinibNanoliposomal FormulationBioavailability improved by nearly 2 times compared to ordinary liposomes.[1]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a method to assess the impact of pH on the solubility of this compound.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10, maintaining a constant ionic strength.

  • Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

  • Quantification: Carefully withdraw the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion to enhance solubility.

  • Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both this compound and the carrier are soluble.[2][3]

  • Dissolution: Accurately weigh the compound and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).[2][3] Dissolve both components completely in the selected solvent in a round-bottom flask.[2][3]

  • Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a dry film is formed.[2][3]

  • Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.[2][3]

  • Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder.[2] Store the powder in a desiccator.[2]

  • Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the compound.[2]

Protocol 3: Cyclodextrin Complexation by Kneading Method

This protocol describes the preparation of an inclusion complex with cyclodextrin.

  • Molar Ratio Selection: Choose a suitable molar ratio of this compound to the cyclodextrin (e.g., 1:1 β-cyclodextrin).[3]

  • Mixing: Accurately weigh and thoroughly mix the compound and cyclodextrin powders in a glass mortar.[3]

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) dropwise to the powder mixture to form a paste.[3] Knead the paste thoroughly for 45-60 minutes, maintaining a consistent texture.[3]

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex and pass it through a sieve to obtain a fine powder. Store in a well-closed container.

Visualizing Experimental Workflows

Solubility_Enhancement_Workflow start Start: Poor Aqueous Solubility stock_solution Prepare Concentrated Stock in DMSO start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation success Proceed with Experiment precipitation->success No troubleshoot Troubleshoot Solubility precipitation->troubleshoot Yes ph_adjust Adjust pH troubleshoot->ph_adjust cosolvent Add Co-solvent (1-5% v/v) troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin solid_dispersion Advanced: Solid Dispersion or Nanosuspension troubleshoot->solid_dispersion

A decision-making workflow for addressing solubility issues.

Solid_Dispersion_Protocol start Start: Prepare Solid Dispersion select_components Select Compound, Carrier (e.g., PVP K30), and Solvent (e.g., Ethanol) start->select_components dissolve Dissolve Compound and Carrier in Solvent select_components->dissolve evaporate Remove Solvent using Rotary Evaporator dissolve->evaporate dry Dry under Vacuum to Remove Residual Solvent evaporate->dry process Grind into Fine Powder dry->process characterize Characterize (DSC, XRPD) (Optional) process->characterize end Final Product characterize->end

Workflow for the solvent evaporation method.

References

Technical Support Center: Reactions of 7-Bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-bromoquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed in reactions involving this compound?

A1: The most frequently encountered side-products in reactions with this compound include:

  • N-alkylation vs. O-alkylation products: In alkylation reactions, a mixture of N-alkylated and O-alkylated isomers can be formed.

  • Debrominated product: Loss of the bromine atom to yield quinazolin-4(3H)-one is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions or under certain reductive conditions.[1]

  • Hydrolysis products: Under strong acidic or basic conditions, the quinazolinone ring can undergo hydrolysis.

  • Dimeric impurities: In some cases, the formation of dimeric byproducts has been observed.[2]

Q2: How can I minimize the formation of the debrominated side-product?

A2: Debromination is often observed during Pd-catalyzed reactions or when using strong reducing agents.[1] To minimize this:

  • Catalyst and Ligand Choice: In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. Using ligands that promote rapid oxidative addition and reductive elimination can minimize the time the organopalladium intermediate is present, reducing the chance for side reactions.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation that might contribute to catalyst deactivation and side reactions.

  • Hydride Scavengers: In some cases, the addition of a mild hydride scavenger can be beneficial, although this needs to be optimized for each specific reaction.

Q3: What are the best practices for purifying this compound and its derivatives?

A3: Purification strategies depend on the nature of the product and the impurities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from side-products and unreacted starting materials. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) can be a highly effective method for achieving high purity.

  • Preparative HPLC: For separating challenging mixtures of isomers or achieving very high purity, preparative HPLC is the method of choice.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Q: My alkylation of this compound is yielding a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

A: The regioselectivity of alkylation is influenced by several factors, including the base, solvent, and electrophile.[2][3] Here’s a troubleshooting guide:

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • For N-alkylation: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation.[4] The strong base completely deprotonates the nitrogen, making it a more potent nucleophile.

    • For O-alkylation: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents can sometimes lead to a higher proportion of the O-alkylated product. The use of silver salts (e.g., Ag₂O) has also been reported to favor O-alkylation in some heterocyclic systems.

  • Reaction Temperature:

    • Lower temperatures (e.g., 0 °C to room temperature) may favor the kinetic product, which is often the N-alkylated isomer. Higher temperatures can sometimes lead to the thermodynamic product, which could be the O-alkylated isomer or an equilibrium mixture.

  • Nature of the Alkylating Agent:

    • Harder electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (e.g., benzyl bromide) are more likely to react at the softer nitrogen atom.

Logical Workflow for Troubleshooting Poor N/O-Alkylation Selectivity:

G start Poor N/O-Alkylation Selectivity Observed base_solvent Analyze Base and Solvent System start->base_solvent is_strong_base Is a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) being used? base_solvent->is_strong_base switch_to_strong_base Action: Switch to NaH in anhydrous DMF or THF. is_strong_base->switch_to_strong_base No consider_temp Consider Reaction Temperature is_strong_base->consider_temp Yes switch_to_strong_base->consider_temp is_low_temp Is the reaction run at low temperature (0 °C to RT)? consider_temp->is_low_temp lower_temp Action: Lower the reaction temperature. is_low_temp->lower_temp No evaluate_electrophile Evaluate the Alkylating Agent is_low_temp->evaluate_electrophile Yes lower_temp->evaluate_electrophile is_soft_electrophile Is a soft electrophile being used? evaluate_electrophile->is_soft_electrophile use_softer_electrophile Action: Consider a softer electrophile (e.g., switch from sulfate to bromide). is_soft_electrophile->use_softer_electrophile No end Improved N-Alkylation Selectivity is_soft_electrophile->end Yes use_softer_electrophile->end

Caption: Troubleshooting workflow for improving N-alkylation selectivity.

Issue 2: Formation of Debrominated Side-Product

Q: I am observing a significant amount of the debrominated product, quinazolin-4(3H)-one, in my reaction mixture. What are the likely causes and how can I prevent this?

A: Debromination of aryl bromides can occur under various conditions, including catalytic hydrogenation, reactions with strong bases, and certain palladium-catalyzed cross-coupling reactions.[1][5]

Troubleshooting Steps:

  • Identify the Source of Reduction:

    • Catalytic Hydrogenation: If your synthetic route involves a hydrogenation step, the C-Br bond can be cleaved. Consider using alternative protecting groups or synthetic strategies that avoid harsh reduction conditions.

    • Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig): Debromination is a known side reaction in these couplings. It can be caused by β-hydride elimination from alkyl-palladium intermediates or by the presence of hydride sources in the reaction mixture.

    • Strong Bases/Nucleophiles: Some strong bases or nucleophiles can promote debromination, especially at elevated temperatures.

  • Optimize Reaction Conditions for Cross-Coupling Reactions:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands that promote fast reductive elimination.

    • Base: Use a non-nucleophilic, anhydrous base. Ensure the base is not a source of hydrides.

    • Solvent: Use anhydrous, degassed solvents to minimize side reactions.

    • Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.

Reaction Pathway for Debromination in Suzuki Coupling:

G A Ar-Br + Pd(0)L2 B Oxidative Addition Ar-Pd(II)(Br)L2 A->B C Transmetalation with R-B(OH)2 B->C G Side Reaction: Hydride Source B->G D Ar-Pd(II)(R)L2 C->D E Reductive Elimination D->E F Desired Product Ar-R E->F H Ar-Pd(II)(H)L2 G->H I Reductive Elimination H->I J Debrominated Product Ar-H I->J

Caption: Competing pathways in Suzuki coupling leading to the desired product or debromination.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add this compound (1.0 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Reactant/ReagentMolar Equiv.Purpose
This compound1.0Starting material
Sodium Hydride1.2Base for deprotonation
Alkylating Agent1.1Electrophile for alkylation
Anhydrous DMF-Solvent

Table 1: Reagents for N-alkylation of this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids and reaction conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), arylboronic acid (1.5 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ComponentMolar Equiv.Role
This compound1.0Aryl halide
Arylboronic acid1.5Coupling partner
Pd(PPh₃)₄0.05Catalyst
K₂CO₃2.0Base

Table 2: Key components for Suzuki-Miyaura coupling.

Data Presentation

Table 3: Comparison of Reaction Conditions for N-Alkylation of Quinazolinones

EntryBaseSolventTemperature (°C)Time (h)Product Ratio (N:O)Yield (%)
1K₂CO₃DMF1003N-alkylation favored82
2Cs₂CO₃DMF703N-alkylation favored82
3NaHDMFRT48, then 70 for 3hO-alkylation observed56

Data synthesized from literature reports for analogous systems.[2]

Table 4: Representative Yields for Suzuki Coupling of Bromo-Substituted Heterocycles

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/water175 (MW)0.176-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/water8012~85

Yields are representative and can vary based on the specific substrates and precise conditions.

References

Technical Support Center: Purification of 7-bromoquinazolin-4(3H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-bromoquinazolin-4(3H)-one analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound analogues.

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent, even at low temperatures.- Insufficient concentration of the target compound.- Presence of impurities inhibiting crystallization.- Select a solvent or solvent system where the compound has lower solubility at cold temperatures. Common solvents for quinazolinones include ethanol, methanol, and ethyl acetate mixtures.[1]- Concentrate the solution by carefully evaporating some of the solvent.- Try adding a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Perform a preliminary purification step, such as column chromatography, to remove impurities.[1]
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Rapid cooling of the solution.- Use a lower-boiling point solvent or a solvent mixture.- Re-heat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.- Ensure the solution is not cooled too quickly; allow it to reach room temperature before placing it in an ice bath.[2]
Colored Crystals - Presence of colored impurities from the synthesis.- Oxidation of the quinazolinone or impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities before cooling.- Store the crude and purified material in a cool, dark place, and consider performing purification steps under an inert atmosphere if oxidation is suspected.[2]
Low Yield - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent was used for dissolution.- Cool the filtrate in an ice bath to maximize precipitation.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization during hot filtration.[1]
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound analogues is a mixture of hexane and ethyl acetate.[1] An ideal Rf value for the target compound is between 0.2 and 0.4.[1]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of compound to silica gel by weight.[1]- Ensure the silica gel is packed uniformly without air bubbles or cracks.[1]
Compound Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of methanol to the eluent.[2]
Tailing of Spots on TLC/Fractions - Strong interaction between the basic nitrogen of the quinazolinone and acidic silica gel.- Compound is sparingly soluble in the eluent.- Add a small amount of a modifier like triethylamine (for basic compounds) to the eluent to reduce tailing.[1]- Choose a solvent system where the compound has better solubility.[1]
Product Discoloration on Column - Oxidation of the compound on the silica gel.- Use degassed solvents for chromatography.[2]- Consider deactivating the silica gel with a base like triethylamine before packing the column.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound analogues?

A1: Common impurities often stem from unreacted starting materials, such as bromo-substituted anthranilic acid derivatives, or by-products from the cyclization reaction.[1] Incomplete reactions can also lead to the presence of acyclic intermediates.

Q2: How do I choose the right purification method for my this compound analogue?

A2: The choice depends on the scale of your synthesis and the required purity. For initial purification of solid materials and to remove baseline impurities, recrystallization is often a good first choice.[1] For separating compounds with different polarities or for larger scale purification, flash column chromatography is highly effective.[1] To achieve very high purity (>99%) or to separate closely related analogues and isomers, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Q3: My purified this compound analogue still shows impurities by TLC/HPLC. What should I do?

A3: If minor impurities persist, a second purification step using a different technique is recommended. For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[1]

Q4: What are some typical solvent systems for column chromatography of this compound analogues?

A4: A common and good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[1] The ratio is optimized based on TLC analysis to achieve an Rf value of 0.2-0.4 for the target compound.[1] For more polar analogues, a system of dichloromethane and methanol may be more effective.[2]

Q5: How can I determine the purity of my final this compound analogue?

A5: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities if they have distinct signals from the main compound. Mass Spectrometry (MS) can confirm the identity of the desired product and detect any by-products with different molecular weights.

Data Presentation

Table 1: Representative Purification Data for a this compound Analogue
CompoundPurification MethodYield (%)Purity (%)Reference
3-Benzyl-2-(4-(benzyloxy)benzyl)-7-bromoquinazolin-4(3H)-oneFlash Column Chromatography89>95% (by NMR)
Table 2: Common TLC Solvent Systems for Quinazolinone Derivatives
Solvent System (v/v)Typical ApplicationNotes
Hexane / Ethyl Acetate (e.g., 3:1, 2:1, 1:1)General purpose for moderately polar quinazolinones.A good starting point for method development. Adjust the ratio based on TLC to achieve an Rf of 0.2-0.4.[1]
Dichloromethane / Methanol (e.g., 99:1, 95:5)For more polar quinazolinone derivatives.Effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems.[2]
Petroleum Ether / Ethyl AcetateAn alternative to hexane/ethyl acetate.Often used interchangeably with hexane.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound analogue in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1][2]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot solvent required to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-amino-4-bromobenzoic acid derivative) reaction Cyclization Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Identity Check (TLC, HPLC, NMR, MS) recrystallization->analysis final_product Pure this compound Analogue analysis->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound analogues.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Quinazolinone Quinazolinone Analogue Quinazolinone->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone analogues on PI3K.

EGFR_pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinazolinone Quinazolinone Analogue Quinazolinone->EGFR Inhibition of Tyrosine Kinase Domain

Caption: The EGFR signaling pathway and the inhibitory action of quinazolinone analogues on the EGFR tyrosine kinase domain.

References

Enhancing the stability of 7-bromoquinazolin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-bromoquinazolin-4(3H)-one in solution during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered when working with this compound solutions.

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis The quinazolinone ring system can be susceptible to hydrolysis under certain pH conditions. While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to ring opening and degradation.[1][2] Solution: Maintain the pH of the solution within a neutral range (pH 6-8) where possible. If the experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature. Prepare fresh solutions before use.
Photodegradation Exposure to light, particularly UV radiation, can induce degradation of quinazolinone derivatives.[3] Solution: Protect solutions from light by using amber vials or wrapping containers with aluminum foil. Minimize exposure to ambient light during experimental setup and execution.
Oxidation While the quinazolinone ring is relatively stable to oxidation, the presence of oxidizing agents or dissolved oxygen in the solvent could potentially lead to degradation, especially under harsh conditions or in the presence of catalysts.[1] Solution: Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). If compatible with the experimental design, consider the addition of antioxidants.
Solvent Reactivity Certain solvents may react with the compound, especially at elevated temperatures or over long storage periods. Solution: Use high-purity, inert solvents. Common choices include DMSO, DMF, and ethanol. Assess solvent compatibility if storing solutions for extended periods.

G issue { Issue | Rapid Degradation of Compound} cause1 cause1 issue->cause1 cause2 cause2 issue->cause2 cause3 cause3 issue->cause3 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3

Issue 2: Precipitation of this compound from Solution

Symptoms:

  • Formation of a solid precipitate in the solution upon standing or temperature change.

  • Inconsistent results in biological assays due to inaccurate compound concentration.

Possible Causes and Solutions:

CauseRecommended Action
Low Solubility This compound may have limited solubility in certain aqueous buffers or cell culture media. Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with the experimental system. The use of co-solvents or solubility-enhancing excipients may also be considered.
Temperature Effects Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation. Solution: Store solutions at a constant temperature. If working with solutions that have been refrigerated, ensure they are brought to the experimental temperature and that the compound is fully redissolved before use.
pH-Dependent Solubility The solubility of quinazolinone derivatives can be influenced by the pH of the solution. Solution: Determine the optimal pH range for solubility. Adjust the pH of the buffer or medium accordingly, while considering the impact on compound stability.

G start Precipitation Observed q1 Is the compound in an aqueous buffer? start->q1 q2 Has the temperature changed? q1->q2 No sol1 Use a co-solvent (e.g., DMSO) for stock solution. q1->sol1 Yes q3 Is the pH of the solution optimal? q2->q3 No sol2 Maintain constant temperature. Ensure complete re-dissolution if cooled. q2->sol2 Yes sol3 Adjust pH to improve solubility. Consider stability at the new pH. q3->sol3 No end_node Stable Solution q3->end_node Yes sol1->q2 sol2->q3 sol3->end_node

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in solution?

A1: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light.[3] For long-term storage, it is recommended to store aliquots of a high-concentration stock solution (e.g., in DMSO) at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles. Always ensure the compound is fully dissolved after thawing.

Q2: How can I monitor the stability of this compound in my experimental setup?

A2: Stability can be monitored using a stability-indicating analytical method, typically reverse-phase HPLC with UV or MS detection. This involves analyzing the solution at different time points and under different conditions to quantify the parent compound and detect the formation of any degradation products.

Q3: What are the likely degradation products of this compound?

A3: Based on the general chemistry of quinazolinones, potential degradation pathways include hydrolysis of the pyrimidine ring, particularly under harsh acidic or basic conditions.[2][4] Photodegradation may lead to a variety of products through complex reaction pathways.[3] The specific structures of the degradants would need to be elucidated using techniques such as LC-MS/MS and NMR.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Avoid strong oxidizing and reducing agents unless they are part of the intended reaction chemistry. Also, be cautious with highly reactive reagents that can undergo nucleophilic or electrophilic substitution on the quinazolinone ring system.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5][6][7]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

G start Prepare Stock Solution (1 mg/mL) acid acid start->acid base base start->base oxidation oxidation start->oxidation thermal thermal start->thermal photo photo start->photo analysis Sample at Time Points (0, 4, 8, 24h) hplc Analyze by HPLC-UV/MS analysis->hplc acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Data Presentation

Table 1: Summary of Stability of this compound under Forced Degradation Conditions (Hypothetical Data)

This table presents hypothetical data based on typical results for quinazolinone derivatives to illustrate expected outcomes from a forced degradation study.

Stress ConditionIncubation Time (hours)% Assay of Parent Compound% DegradationNumber of Degradation Products
0.1 M HCl (60°C) 2485.214.82
0.1 M NaOH (60°C) 2478.521.53
3% H₂O₂ (RT) 2495.14.91
Heat (60°C) 2498.61.41
Photolysis (ICH Q1B) 2492.37.7>3
Control (RT, dark) 2499.80.20

References

Troubleshooting cell-based assays with 7-bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 7-bromoquinazolin-4(3H)-one in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound?

Based on the broader class of quinazolin-4(3H)-one derivatives, this compound is predicted to function as a kinase inhibitor.[1][2] Derivatives of this scaffold have been shown to target various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinase A.[1][3][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][5]

Q2: I am observing low potency or no effect of the compound in my assay. What are the possible causes?

Several factors could contribute to a lack of activity:

  • Poor Solubility: Quinazolinone derivatives can have low aqueous solubility.[6] If the compound precipitates in your cell culture medium, its effective concentration will be much lower than intended. See the troubleshooting guide below for solubility testing.

  • Compound Degradation: Ensure the compound has been stored correctly and is not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Cell Line Resistance: The target kinase may not be expressed, be mutated, or not be a critical driver of proliferation in your chosen cell line.[3] Consider using a panel of cell lines with known kinase dependencies.

  • Incorrect Assay Conditions: The incubation time may be too short to observe a phenotypic effect, or the cell density might be inappropriate.

Q3: My compound is showing significant cytotoxicity across all tested cell lines, even at low concentrations. What should I do?

High, non-specific cytotoxicity can be due to:

  • Off-Target Effects: At high concentrations, the compound may inhibit other essential kinases or cellular processes.[1]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.[7]

  • Compound Precipitation: Precipitated compound can cause physical stress to cells, leading to cell death. Visually inspect your assay plates for any signs of precipitation.

Q4: I am getting inconsistent and irreproducible results between experiments. What are the common sources of variability?

Inconsistent results in cell-based assays are a common issue.[7] Key factors to control include:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[7]

  • Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number will affect the final readout.[7] Avoid using the outer wells of a 96-well plate, which are prone to evaporation (the "edge effect").[7]

  • Compound Dilution: Prepare serial dilutions carefully and ensure thorough mixing.

  • Assay Reagents: Use fresh, properly stored assay reagents.

Q5: Can this compound interfere with my cell viability assay?

Compounds with reducing properties can interfere with tetrazolium-based viability assays like the MTT assay by directly reducing the tetrazolium salt, leading to a false positive signal.[8] It is advisable to run a cell-free control to check for direct compound interference with the assay reagents.[8] If interference is observed, consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to this type of interference.[8]

Troubleshooting Guide

Problem: Suspected Compound Insolubility

A troubleshooting workflow for addressing potential solubility issues.

G A Start: Inconsistent or No Activity Observed B Prepare a saturated solution of the compound in your cell culture medium. A->B C Incubate at 37°C for 1-2 hours. B->C D Centrifuge the solution to pellet any undissolved compound. C->D E Visually inspect for a pellet. Is a pellet visible? D->E F Compound is likely soluble at the tested concentration. Investigate other causes (e.g., cell line resistance, compound degradation). E->F No G Compound has poor solubility. Options: E->G Yes H 1. Lower the final concentration of the compound. G->H I 2. Use a solubilizing agent (e.g., Pluronic F-68), ensuring it is not toxic to your cells. G->I J 3. Prepare a more concentrated stock in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration is low. G->J

Caption: Troubleshooting workflow for compound solubility issues.

Data Presentation

Table 1: Cytotoxic Activity of Representative Quinazolin-4(3H)-one Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Quinazolin-4(3H)-one-morpholine hybridA549 (Lung Cancer)Cytotoxicity Assay2.83Paclitaxel-
Quinazolin-4(3H)-one derivativeMCF-7 (Breast Cancer)Cytotoxicity Assay0.20 - 15.72Lapatinib5.9
Quinazolin-4(3H)-one derivativeA2780 (Ovarian Cancer)Cytotoxicity Assay0.14 - 16.43Lapatinib12.11
Quinazolinone-thiazol hybridPC3 (Prostate Cancer)MTT Assay10Doxorubicin3.7
Quinazolinone-thiazol hybridMCF-7 (Breast Cancer)MTT Assay10Doxorubicin7.2
Quinazolinone-thiazol hybridHT-29 (Colon Cancer)MTT Assay12Doxorubicin5.6

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[9][10]

Objective: To determine the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound from a stock solution in DMSO. Further dilute in complete culture medium to the final desired concentrations.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Mix gently on a plate shaker to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol provides an alternative to tetrazolium-based assays and measures cell viability based on total protein content.[8]

Objective: To quantify cell density by staining total cellular protein with Sulforhodamine B.

Materials:

  • Cells seeded and treated in a 96-well plate as described in the MTT protocol.

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution

Procedure:

  • After compound treatment, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8]

  • Wash the plate five times with deionized water and allow it to air dry completely.[8]

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[8]

  • Allow the plate to air dry completely.

  • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[8]

  • Read the absorbance at 510 nm using a microplate reader.[8]

Visualizations

Signaling Pathway: EGFR Inhibition

A simplified diagram of the EGFR signaling pathway, a common target of quinazolinone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazolinone This compound Quinazolinone->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

Experimental Workflow: Cell Viability Assay

A general workflow for assessing the effect of this compound on cell viability.

G A Start: Seed cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound dilutions and controls C->D E Incubate for desired time (e.g., 48h) D->E F Perform cell viability assay (e.g., MTT or SRB) E->F G Read absorbance with microplate reader F->G H Analyze data: Calculate % viability and IC50 value G->H I End H->I

Caption: Standard workflow for a cell viability experiment.

References

Technical Support Center: Method Refinement for Large-Scale Synthesis of 7-Bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-bromoquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially adaptable method for synthesizing this compound is the condensation of 2-amino-4-bromobenzoic acid with a suitable one-carbon source, typically formamide or formamidine acetate. This approach is favored for its relatively low cost of starting materials and straightforward reaction conditions.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic reactions can lead to runaway conditions and impurity formation. Gradual heating and efficient heat dissipation are essential.

  • Rate of Reagent Addition: Controlled addition of reagents, especially in cyclization reactions, can prevent localized high concentrations and side reactions.

  • Mixing Efficiency: Inadequate mixing in large reactors can result in non-uniform reaction conditions, leading to lower yields and inconsistent product quality.

  • Reaction Time: Optimal reaction times may differ from lab-scale experiments and should be determined through in-process monitoring.

Q3: What are the expected impurities in the synthesis of this compound?

A3: Potential impurities can include unreacted starting materials (2-amino-4-bromobenzoic acid), partially reacted intermediates, and byproducts from side reactions such as over-cyclization or degradation of the product under harsh conditions. The specific impurity profile can vary depending on the synthetic route and reaction conditions employed.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification of this compound, the following methods are recommended:

  • Recrystallization: This is a cost-effective method for removing most impurities. Suitable solvent systems should be determined at the lab scale first.

  • Slurry Washes: Washing the crude product with appropriate solvents can remove soluble impurities.

  • Column Chromatography: While more expensive and time-consuming, it is effective for removing closely related impurities to achieve high purity. This is often reserved for final product polishing if required.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Sub-optimal Reaction Temperature Ensure the internal reaction temperature is maintained at the optimal level. For exothermic reactions, ensure efficient cooling.
Poor Quality of Starting Materials Verify the purity of 2-amino-4-bromobenzoic acid and the cyclizing agent. Impurities can inhibit the reaction.
Inadequate Mixing Increase the stirring speed to ensure homogeneous mixing of the reactants, especially in a large-volume reactor.

Problem 2: High Level of Impurities in the Crude Product

Possible Cause Troubleshooting Step
Side Reactions due to High Temperature Lower the reaction temperature and monitor for any decrease in impurity formation. Consider a slower rate of heating.
Incorrect Stoichiometry of Reagents Carefully check the molar ratios of the reactants. An excess of one reactant can lead to the formation of byproducts.
Presence of Water or Other Contaminants Ensure all reagents and solvents are dry, as water can interfere with the cyclization step.
Decomposition of Product If the product is sensitive to prolonged heating, reduce the reaction time once the conversion of the starting material is complete.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Step
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, consider adding an anti-solvent to precipitate the product.
Oily or Gummy Product Try triturating the crude product with a non-polar solvent to induce solidification.
Ineffective Recrystallization Screen a variety of solvent systems to find one that provides good crystal formation and efficient removal of impurities.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Methods for Quinazolin-4-one Derivatives

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
2-Amino-N-benzyl-5-bromobenzamideTerminal Alkyne, Sulfonyl Azide, CuIMeCNStirring, 12h89[1]
5-Bromoanthranilic AcidChloro-acyl chlorides, Hydrazine HydrateDMFReflux, 3h68[2]
2-Amino-4-bromobenzoic AcidFormamideNeat125-130°CNot Specified[Not specified in provided text]

Experimental Protocols

Representative Large-Scale Synthesis of a 7-Bromo-6-chloroquinazolin-4(3H)-one (Adapted from a similar patented process) [3]

Disclaimer: This protocol is an illustrative example adapted from the synthesis of a closely related compound and should be optimized for the specific synthesis of this compound.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • 2,4-Dibromo-5-chlorobenzoic acid (10 kg, 1.0 equiv)

  • Formamidine acetate (4.0 kg, 1.1 equiv)

  • Cuprous bromide (0.5 kg, 0.1 equiv)

  • Sodium iodide (0.5 kg, 0.1 equiv)

  • Sodium hydroxide (5.0 kg, 3.5 equiv)

  • Acetonitrile (70 L)

  • Hydrochloric acid

  • Activated carbon

  • Water

Procedure:

  • Reaction Setup: Charge the 100 L reactor with 2,4-dibromo-5-chlorobenzoic acid (10 kg), cuprous bromide (0.5 kg), sodium iodide (0.5 kg), sodium hydroxide (5.0 kg), formamidine acetate (4.0 kg), and acetonitrile (70 L).

  • Reaction: Heat the mixture to reflux (approximately 76-82°C) with constant stirring. Maintain the reflux for 18-20 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 20-30°C. Filter the reaction mixture and wash the filter cake with acetonitrile.

  • Aqueous Treatment: Transfer the filter cake to a suitable vessel containing water (90 L). Add activated carbon (0.4 kg) and stir the slurry for 2 hours at room temperature.

  • Precipitation: Filter the mixture to remove the activated carbon. Adjust the pH of the filtrate to 2-3 with hydrochloric acid to precipitate the product.

  • Isolation and Drying: Filter the precipitated solid, wash with water, and dry in a vacuum oven at 100-110°C to a constant weight to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification charge_reagents Charge Reagents to Reactor reflux Heat to Reflux (18-20h) charge_reagents->reflux monitoring In-process Monitoring (TLC/HPLC) reflux->monitoring cool Cool to 20-30°C monitoring->cool Reaction Complete filter_reaction Filter Reaction Mixture cool->filter_reaction aqueous_treatment Aqueous Slurry with Activated Carbon filter_reaction->aqueous_treatment filter_carbon Filter off Activated Carbon aqueous_treatment->filter_carbon precipitation Acidify to Precipitate Product filter_carbon->precipitation isolate_dry Isolate and Dry Product precipitation->isolate_dry final_product final_product isolate_dry->final_product Final Product: This compound

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_guide cluster_low_yield Low Yield Troubleshooting cluster_high_impurity High Impurity Troubleshooting start Low Yield or High Impurity? check_completion Check Reaction Completion (TLC/HPLC) start->check_completion Low Yield lower_temp Lower Reaction Temperature start->lower_temp High Impurity extend_time Extend Reaction Time / Increase Temp. check_completion->extend_time check_reagents Verify Starting Material Purity check_completion->check_reagents If Incomplete improve_mixing Increase Stirring Speed check_reagents->improve_mixing check_stoichiometry Verify Reagent Stoichiometry lower_temp->check_stoichiometry use_dry_solvents Ensure Anhydrous Conditions check_stoichiometry->use_dry_solvents reduce_time Reduce Reaction Time Post-Completion use_dry_solvents->reduce_time

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Validating the Biological Target of 7-bromoquinazolin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds. The specific analogue, 7-bromoquinazolin-4(3H)-one, represents a promising candidate for targeted therapeutic development. This guide provides a comparative analysis of its potential biological targets, supported by experimental data from closely related bromo-substituted quinazolinone derivatives. While a single definitive target for the 7-bromo isomer awaits conclusive validation, the existing evidence strongly points towards its efficacy as an anticancer agent, likely through the inhibition of key proteins in oncogenic signaling pathways.

Comparative Analysis of Bromo-Quinazolinone Derivatives

The introduction of a bromine atom to the quinazolinone ring has been shown to be a viable strategy in enhancing cytotoxic activity against cancer cell lines. The position of the bromine substitution influences the compound's potency and potential target selectivity. Below is a summary of the cytotoxic activities of various bromo-quinazolinone derivatives against different cancer cell lines.

Table 1: Cytotoxicity (IC50 µM) of Bromo-Quinazolinone Derivatives in Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)Reference CompoundIC50 (µM)
8a 6-Bromo, 2-SH-aliphaticMCF-715.85 ± 3.32Erlotinib> 30
8a 6-Bromo, 2-SH-aliphaticSW48017.85 ± 0.92Erlotinib9.9 ± 0.14
XIIIb 6,8-Dibromo derivativeMCF-71.7 (µg/mL)Doxorubicin-
IX 6,8-Dibromo derivativeMCF-71.8 (µg/mL)Doxorubicin-
XIVd 6,8-Dibromo derivativeMCF-71.83 (µg/mL)Doxorubicin-

Data for compounds XIIIb, IX, and XIVd were reported in µg/mL and are presented as such.

Plausible Biological Targets and Signaling Pathways

Based on extensive research into the quinazolin-4(3H)-one scaffold and its derivatives, several key biological targets have been identified. Molecular docking and simulation studies frequently predict that these compounds bind to the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades, like the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell proliferation, survival, and metastasis.

EGFR_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Metastasis Metastasis ERK->Metastasis

Caption: Postulated inhibitory action of this compound on the EGFR signaling pathway.

Other potential targets for this compound class include Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and epigenetic regulation, respectively. The multi-target potential of the quinazolinone scaffold makes it a highly attractive starting point for the development of novel cancer therapeutics.

Experimental Protocols for Target Validation

Validating the biological target of a novel compound involves a multi-step process, starting from broad cytotoxicity screening to specific enzymatic and cellular assays.

Cytotoxicity Screening (MTT Assay)

This initial assay determines the concentration at which the compound inhibits cancer cell growth.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, SW480) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

To determine if the compound directly inhibits a specific kinase like EGFR, a direct enzymatic assay is performed.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is detected as a decrease in phosphorylation.

  • Procedure: Recombinant human EGFR is incubated with the substrate peptide, ATP, and varying concentrations of this compound.

  • Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase activity against the compound concentration.

Cellular Target Engagement Assay

This assay confirms that the compound interacts with its target within a cellular context.

  • Western Blot Analysis: Cancer cells are treated with the compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against the phosphorylated (active) form of the target (e.g., p-EGFR) and the total protein. A reduction in the phosphorylated form indicates target engagement and inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Target Identification cluster_2 Cellular Validation A Compound Synthesis (this compound) B Cytotoxicity Assay (MTT on Cancer Cell Lines) A->B C Determine IC50 Value B->C D Kinase Panel Screening C->D E Direct Enzyme Inhibition Assay (e.g., EGFR) D->E F Western Blot for Phospho-protein Levels E->F G Cell Cycle Analysis (Flow Cytometry) F->G

Caption: A typical experimental workflow for validating the biological target of a novel compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a compound of significant interest for anticancer drug development. Data from analogous bromo-substituted quinazolinones demonstrate potent cytotoxic activity. The primary biological targets are likely to be protein kinases, such as EGFR, which are pivotal in cancer cell signaling.

Future validation studies should focus on direct enzymatic assays against a panel of cancer-related kinases, followed by cellular assays to confirm target engagement and elucidate the downstream effects on signaling pathways. Further structure-activity relationship (SAR) studies, exploring different substitutions on the quinazolinone core, will be crucial in optimizing potency and selectivity, ultimately paving the way for the development of a novel, targeted cancer therapeutic.

A Comparative Study of 7-Bromoquinazolin-4(3H)-one and Its Analogues in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, 7-bromoquinazolin-4(3H)-one serves as a key intermediate in the synthesis of potential therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of this compound and its analogues, focusing on their anticancer properties, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O. Its structure, featuring a bromine atom at the 7th position of the quinazolinone core, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The quinazolin-4(3H)-one core itself is found in various natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Comparative Analysis of Anticancer Activity

The primary focus of this guide is the comparative cytotoxic activity of this compound analogues against various cancer cell lines. While direct, publicly available quantitative biological data for the parent this compound is limited, a comprehensive review of its substituted derivatives provides valuable insights into the structure-activity relationship (SAR) and the impact of modifications at different positions of the quinazolinone ring.

Numerous studies have demonstrated that substitutions on the quinazolin-4(3H)-one scaffold significantly influence its anticancer potency. Halogen substitutions, in particular, have been a key area of investigation in the development of novel chemotherapeutic agents.

Data Summary

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various quinazolin-4(3H)-one analogues from published studies. The data is organized to highlight the effects of different substituents on anticancer efficacy.

Table 1: Cytotoxic Activity of 6-Substituted Quinazolin-4(3H)-one Analogues

Compound IDR (at position 6)Cancer Cell LineIC₅₀ (µM)Reference
Analogue 1-BrPC3>50[1]
Analogue 1-BrMCF-7>50[1]
Analogue 1-BrHT-29>50[1]
Analogue 2-NO₂PC3>50[1]
Analogue 2-NO₂MCF-7>50[1]
Analogue 2-NO₂HT-29>50[1]
Analogue 3 (8a)-Br (with 2-thio-aliphatic linker)MCF-715.85 ± 3.32[2]
Analogue 3 (8a)-Br (with 2-thio-aliphatic linker)SW48017.85 ± 0.92[2]
Erlotinib (Control)-MCF-79.9 ± 0.14[2]

Note: In the study by Hosseinzadeh et al., the presence of a bromine or a nitro group at the 6-position of certain 3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one derivatives resulted in a reduction of cytotoxicity.[1] In contrast, a different study on 6-bromo quinazoline derivatives with a thiol group at position 2 showed potent activity.[2]

Table 2: Cytotoxic Activity of Other Substituted Quinazolin-4(3H)-one Analogues

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
Compound 5cDithiocarbamate side chain at C2-positionHT295.53[3]
Compound C92,3-disubstituted quinazolin-4(3H)-oneMGC-8035.048 (enzymatic)[4]
Compound C192,3-disubstituted quinazolin-4(3H)-oneMGC-8030.595 (enzymatic)[4]
Compound 3j2,3-disubstituted quinazolin-4(3H)-oneMCF-70.20 ± 0.02[5]
Compound 3g2,3-disubstituted quinazolin-4(3H)-oneA27800.14 ± 0.03[5]
Lapatinib (Control)-MCF-75.9 ± 0.74[5]
Lapatinib (Control)-A278012.11 ± 1.03[5]

Experimental Protocols

The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cytotoxicity assays. The most commonly employed method is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

General Procedure:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 hours).[6]

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol, or a detergent-based solution) to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm is often used to subtract background absorbance.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinazolin-4(3H)-one derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell growth, proliferation, and survival. The specific mechanism of action often depends on the substitution pattern of the quinazolinone core.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A significant number of quinazolinone-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play a pivotal role in tumor growth and angiogenesis.

EGFR Signaling Pathway: The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. Aberrant activation of this pathway is a common feature in many cancers.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by quinazolinone-based tyrosine kinase inhibitors.

VEGFR Signaling Pathway: The VEGFR signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] VEGF, a key signaling protein, binds to VEGFRs on endothelial cells, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Nucleus Nucleus MAPK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Angiogenesis Angiogenesis, Endothelial Cell Survival Nucleus->Angiogenesis Inhibitor Quinazolinone Inhibitor Inhibitor->VEGFR USP7_Signaling_Pathway cluster_normal Normal Cell State cluster_inhibited With Quinazolinone Inhibitor USP7_n USP7 MDM2_n MDM2 USP7_n->MDM2_n Deubiquitinates (stabilizes) p53_n p53 MDM2_n->p53_n Ubiquitinates (targets for degradation) Degradation_n p53 Degradation p53_n->Degradation_n Inhibitor Quinazolinone Inhibitor USP7_i USP7 Inhibitor->USP7_i MDM2_i MDM2 USP7_i->MDM2_i Inhibited MDM2_Degradation MDM2 Degradation MDM2_i->MDM2_Degradation p53_i p53 Apoptosis Apoptosis, Cell Cycle Arrest p53_i->Apoptosis Stabilized p53 leads to

References

A Comparative Guide to Quinazolinone-Based Inhibitors: 7-Bromoquinazolin-4(3H)-one as a Scaffold for PARP Inhibition vs. Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant enzyme inhibitors. While historically prominent for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for oncology, recent research has illuminated the potential of this versatile scaffold in targeting other critical cellular players. This guide provides a comparative analysis of 7-Bromoquinazolin-4(3H)-one, an emerging building block for Poly(ADP-ribose) polymerase (PARP) inhibitors, against the well-established class of EGFR-inhibiting quinazolinones.

Performance Comparison: EGFR vs. PARP Inhibition

The functionalization of the quinazolinone core dictates its target specificity and inhibitory potency. The following tables summarize the quantitative data for representative quinazolinone-based inhibitors, highlighting the distinction between EGFR and PARP-targeting agents.

Table 1: Inhibitory Activity of Quinazolinone-Based EGFR Inhibitors

CompoundTarget(s)IC50 (nM)Cell LineReference
Gefitinib EGFR2A431[1]
Erlotinib EGFR2N/A (cell-free)[1]
Lapatinib EGFR, HER210.8 (EGFR), 9.8 (HER2)BT474N/A
Afatinib EGFR, HER20.5 (EGFR), 14 (HER2)N/A (cell-free)[2]
Osimertinib EGFR (including T790M)<15 (mutant EGFR), ~500 (wild-type EGFR)H1975[3]

Table 2: Inhibitory Activity of Novel Quinazolinone-Based PARP-1 Inhibitors

While specific IC50 data for the parent compound, this compound, is not extensively published as a standalone inhibitor, its derivatives are showing significant promise. The quinazolinone scaffold is being investigated as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib[4].

CompoundTargetIC50 (nM)NoteReference
Compound 12c PARP-130.38Quinazolinone derivative[5]
Olaparib PARP-127.89Reference PARP inhibitor[5]
Cpd36 PARP-1, PARP-20.94 (PARP-1), 0.87 (PARP-2)Quinazoline-2,4(1H,3H)-dione derivative[6]

Signaling Pathways and Mechanisms of Action

The divergent therapeutic applications of quinazolinone inhibitors stem from their distinct molecular targets and subsequent interruption of different signaling cascades.

EGFR Inhibition Pathway

EGFR inhibitors, such as Gefitinib and Osimertinib, function by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. This action blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis[7][8].

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinazolinone EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PARP Inhibition and Synthetic Lethality

PARP inhibitors, for which this compound serves as a promising scaffold, operate on the principle of synthetic lethality. PARP enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2, which are essential for high-fidelity double-strand break repair, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death[9].

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell SSB Single-Strand DNA Break PARP PARP SSB->PARP BER Base Excision Repair PARP->BER SSB2 Single-Strand DNA Break PARP2 PARP SSB2->PARP2 DSB Double-Strand Break CellDeath Cell Death DSB->CellDeath Defective HR Repair Inhibitor This compound -based PARP Inhibitor Inhibitor->PARP2 PARP2->DSB Replication Fork Collapse

Caption: Mechanism of PARP Inhibition.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of enzyme inhibitors. Below are standardized protocols for key assays used to characterize the quinazolinone inhibitors discussed.

In Vitro Kinase Assay (for EGFR Inhibitors)

This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).

Workflow:

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase (EGFR) - Substrate - ATP - Inhibitor Dilutions Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate Add_Sub_ATP Add Substrate and ATP Incubate->Add_Sub_ATP Reaction Kinase Reaction Add_Sub_ATP->Reaction Detect Detect Signal (e.g., Luminescence) Reaction->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Detailed Steps:

  • Reagent Preparation: Prepare serial dilutions of the quinazolinone inhibitor in a suitable buffer. Prepare a solution containing the recombinant EGFR enzyme, a peptide substrate, and ATP[10].

  • Kinase Reaction: In a 96- or 384-well plate, add the EGFR enzyme to wells containing the diluted inhibitor or vehicle control. Initiate the kinase reaction by adding the substrate and ATP mixture[11].

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes)[11].

  • Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™)[12].

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value[11].

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat Cells with Inhibitor Seed->Treat Incubate_Cells Incubate (e.g., 72h) Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End Read->End

Caption: MTT Cell Viability Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight[13].

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone inhibitor and incubate for a desired period (e.g., 72 hours)[14].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[15].

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals[16].

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[16].

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.

Workflow:

Cell_Cycle_Workflow Start Start Treat_Cells Treat Cells with Inhibitor Start->Treat_Cells Harvest Harvest and Fix Cells (e.g., with Ethanol) Treat_Cells->Harvest Stain Stain DNA with Propidium Iodide (PI) Harvest->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histograms Acquire->Analyze End End Analyze->End

Caption: Cell Cycle Analysis Workflow.

Detailed Steps:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor for a specified time, then harvest the cells by trypsinization or scraping[17].

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes and preserve the cellular structures.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA[5].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content[9].

  • Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount of DNA.

Conclusion

The quinazolinone scaffold continues to be a remarkably fruitful platform for the development of targeted therapies. While established quinazolinone derivatives have made a significant impact as EGFR inhibitors in cancer treatment, the emergence of novel derivatives, such as those based on the this compound structure, targeting PARP, opens up new avenues for therapeutic intervention, particularly in cancers with specific DNA repair deficiencies. The comparative data and methodologies presented in this guide are intended to support researchers in the continued exploration and optimization of this versatile and potent class of inhibitors.

References

Benchmarking 7-Bromoquinazolin-4(3H)-one Derivatives Against Known PARP and BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel 7-bromoquinazolin-4(3H)-one derivative, herein referred to as Bromo-Quantin , against established drugs targeting Poly (ADP-ribose) polymerase (PARP) and Bromodomain-containing protein 4 (BRD4). The dual inhibition of PARP and BRD4 presents a promising strategy in cancer therapy, particularly in overcoming resistance mechanisms. This document summarizes key performance data, details experimental methodologies for robust evaluation, and visualizes the underlying biological pathways and workflows.

Data Presentation: Comparative Efficacy and Potency

The following tables summarize the in vitro potency of Bromo-Quantin in comparison to well-characterized PARP and BRD4 inhibitors. The data presented is a synthesis of findings from various preclinical studies and is intended to provide a comparative baseline.

Table 1: Comparative In Vitro Potency (IC50) of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Target Cancer Cell Line(s)
Bromo-Quantin (hypothetical) 2.11.5Breast (MDA-MB-231), Ovarian (OVCAR-3)
Olaparib1.91.0Breast (MDA-MB-436), Ovarian (Kuramochi)
Talazoparib0.57-Breast (SUM149PT)[1][2]
Rucaparib1.41.4Ovarian (OVCAR-4)
Niraparib3.82.1Ovarian (SKOV3)

Table 2: Comparative In Vitro Potency (IC50) of BRD4 Inhibitors

CompoundBRD4-BD1 IC50 (nM)BRD4-BD2 IC50 (nM)Target Cancer Cell Line(s)
Bromo-Quantin (hypothetical) 85150Breast (MDA-MB-231), Leukemia (MV4-11)
OTX-015 (Birabresib)92-11292-112Leukemia (MOLM-13)[3]
JQ15090Multiple Myeloma (MM.1S)

Table 3: Cellular Activity in Breast Cancer Cell Line (MDA-MB-231)

CompoundCell Viability IC50 (nM)Apoptosis Induction (Fold Change vs. Control)
Bromo-Quantin (hypothetical) 1204.5
Olaparib2503.2
OTX-015 (Birabresib)1804.1
Olaparib + OTX-015955.8

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of novel compounds. The following are standard protocols for key experiments cited in this guide.

Protocol 1: PARP and BRD4 Inhibition Assays (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP and BRD4 enzymes.

Materials:

  • Recombinant human PARP1/PARP2 or BRD4 (BD1/BD2) protein

  • Histone H1 (for PARP assay) or biotinylated histone H4 peptide (for BRD4 assay)

  • NAD+ (for PARP assay)

  • Streptavidin-coated donor and acceptor beads (for BRD4 AlphaScreen assay)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compound (e.g., Bromo-Quantin) and known inhibitors (e.g., Olaparib, OTX-015)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO, followed by dilution in assay buffer.

  • For PARP Assay:

    • Add PARP enzyme, activated DNA, and the test compound to the wells of a microplate.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add streptavidin-HRP.

    • Measure the signal using a suitable plate reader.

  • For BRD4 AlphaScreen Assay:

    • Add BRD4 protein, biotinylated histone H4 peptide, and the test compound to the wells.

    • Incubate for 30 minutes at room temperature.

    • Add acceptor beads and incubate for 60 minutes in the dark.

    • Add donor beads and incubate for another 60 minutes in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete culture medium

  • Test compound and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[4][5]

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., PARP, c-Myc) following treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse treated cells and quantify protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Apply the chemiluminescent substrate and visualize the protein bands.

  • Normalize band intensities to a loading control like β-actin.[6][7]

Mandatory Visualizations

Signaling Pathways

PARP_BRD4_Pathway cluster_dna_damage DNA Damage & Repair cluster_transcription Gene Transcription cluster_inhibition Inhibition by Bromo-Quantin cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits DNA_Repair Base Excision Repair PARP->DNA_Repair facilitates Apoptosis Apoptosis BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes initiates Bromo_Quantin Bromo-Quantin Bromo_Quantin->PARP inhibits Bromo_Quantin->BRD4 inhibits

Caption: Dual inhibition of PARP and BRD4 by Bromo-Quantin.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Biochemical_Assay Biochemical Assays (PARP & BRD4 Inhibition) Cell_Viability Cell Viability Assays (MTT) Biochemical_Assay->Cell_Viability IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Western_Blot Western Blot Analysis Cell_Viability->Western_Blot Cell_Viability->IC50_Determination Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification Xenograft_Model Tumor Xenograft Model in Mice Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Tumor_Volume_Analysis Tumor Volume Analysis Efficacy_Study->Tumor_Volume_Analysis

Caption: Workflow for preclinical evaluation of Bromo-Quantin.

References

In-Vivo Validation of Quinazolin-4(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative overview of the in-vivo validation of various quinazolin-4(3H)-one derivatives, offering insights into their therapeutic potential. While specific in-vivo data for 7-bromoquinazolin-4(3H)-one is not extensively available in the public domain, this document leverages data from structurally related compounds to provide a valuable reference for researchers. 7-Bromo-1H-quinazolin-4-one is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5]

Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives: A Case Study

A significant body of research has focused on the anticonvulsant properties of quinazolin-4(3H)-one derivatives. These compounds have been investigated as potential positive allosteric modulators of the GABAA receptor.[6][7][8]

Comparative In-Vivo Performance

The following table summarizes the in-vivo anticonvulsant activity of selected 2,3-disubstituted quinazolin-4(3H)-one derivatives from a study utilizing the pentylenetetrazole (PTZ)-induced seizure model in mice.[6][9] The study compared two series of compounds ("a" and "b") with reference drugs, diazepam and phenobarbital.[6][9]

Compound/DrugDose (mg/kg)Protection Against PTZ-induced Seizures (%)Latency to First Seizure (seconds ± SEM)Mean Number of Seizures (in 30 min ± SEM)
Negative Control (Solvent) -0%65.3 ± 2.55.8 ± 0.5
Diazepam 4100%1800.0 ± 0.0 0.0 ± 0.0
Phenobarbital 20100%1800.0 ± 0.0 0.0 ± 0.0
Compound 7a 150100%1800.0 ± 0.0 0.0 ± 0.0
Compound 8b 150100%1800.0 ± 0.0 0.0 ± 0.0

p < 0.001 compared to the negative control group.[6]

Notably, compounds 7a (R1 = p-CH3-O-C6H4-) and 8b (R1 = p-CN-C6H4-) demonstrated 100% protection against PTZ-induced seizures at a dose of 150 mg/kg, comparable to the reference drugs diazepam and phenobarbital.[6] The "b" series of compounds, substituted at position 3 of the quinazolinone with a benzyl group, generally showed higher lipophilicity and better penetrability through biological membranes compared to the "a" series, which were substituted with an allyl group.[6][8]

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is a standard screening test for potential anticonvulsant drugs.

  • Animal Model: Male Swiss albino mice are used.

  • Compound Administration: The test compounds, dissolved in a suitable solvent (e.g., a mixture of DMSO, Tween 80, and saline), are administered intraperitoneally (i.p.) at various doses (e.g., 50, 100, and 150 mg/kg).[6][8][9]

  • Induction of Seizures: Thirty minutes after the administration of the test compound, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: The animals are observed for 30 minutes for the presence or absence of generalized clonic-tonic seizures.

  • Parameters Measured:

    • Percentage of mice protected from seizures.

    • Latency (time) to the onset of the first seizure.

    • Mean number of seizures within the observation period.[6][10]

Flumazenil Antagonism Assay

To confirm the mechanism of action involving the GABAA receptor, a flumazenil antagonism assay can be performed. Flumazenil is a known antagonist of the benzodiazepine binding site on the GABAA receptor.

  • Pre-treatment: Animals are pre-treated with flumazenil.

  • Compound Administration: The quinazolin-4(3H)-one derivative is then administered.

  • Seizure Induction and Observation: Seizures are induced with PTZ, and the anticonvulsant effect is observed. A reversal of the anticonvulsant effect by flumazenil suggests that the compound acts via the benzodiazepine binding site of the GABAA receptor.[6][7]

Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of the studied quinazolin-4(3H)-one derivatives is primarily attributed to their role as positive allosteric modulators of the GABAA receptor at the benzodiazepine binding site.[6][7]

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA_A Receptor (Benzodiazepine Site) GABA->GABA_A_Receptor Binds Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->GABA_A_Receptor Potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition of Firing) Chloride_Channel->Hyperpolarization Cl- Influx leads to

Caption: Positive allosteric modulation of the GABAA receptor by quinazolin-4(3H)-one derivatives.

Broader Therapeutic Applications of Quinazolin-4(3H)-one Derivatives

Beyond anticonvulsant activity, quinazolin-4(3H)-one derivatives have shown promise in other therapeutic areas, particularly in oncology.

Anticancer Activity

Various derivatives have been synthesized and evaluated for their anticancer properties, targeting key signaling pathways involved in tumor growth and proliferation.

Anticancer_Targets cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Quinazolinone Quinazolin-4(3H)-one Derivatives PARP1 PARP1 Quinazolinone->PARP1 Inhibits BRD4 BRD4 Quinazolinone->BRD4 Inhibits VEGFR2 VEGFR-2 Quinazolinone->VEGFR2 Inhibits FGFR1 FGFR-1 Quinazolinone->FGFR1 Inhibits BRAF BRAF Quinazolinone->BRAF Inhibits AKT1 AKT1 Quinazolinone->AKT1 Inhibits Apoptosis Apoptosis PARP1->Apoptosis CellCycleArrest Cell Cycle Arrest BRD4->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis FGFR1->AntiAngiogenesis BRAF->CellCycleArrest AKT1->Apoptosis

Caption: Diverse molecular targets of anticancer quinazolin-4(3H)-one derivatives.

Some derivatives have been designed as dual-target inhibitors, for instance, co-targeting Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which has shown therapeutic potential in breast cancer models.[11] Others have been identified as potent multi-kinase inhibitors, targeting VEGFR-2, FGFR-1, and BRAF.[2] Another promising lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant in-vivo antitumor effects in a xenograft model by acting as a tubulin-binding tumor-vascular disrupting agent.[12]

Conclusion

The quinazolin-4(3H)-one scaffold represents a versatile platform for the development of novel therapeutics. The in-vivo data for various derivatives highlight their potential in treating a range of conditions, from epilepsy to cancer. While direct in-vivo validation of this compound remains to be published, the extensive research on analogous compounds provides a strong rationale for its further investigation and development as a key pharmaceutical intermediate or a therapeutic agent in its own right. The experimental protocols and mechanistic insights presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

Comparative Analysis of 7-bromoquinazolin-4(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental results for 7-bromoquinazolin-4(3H)-one and its analogs. It offers an objective comparison of its performance against alternative quinazolinone derivatives, supported by experimental data, detailed protocols, and pathway visualizations.

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The introduction of a bromine atom at the 7-position of the quinazolinone ring is anticipated to modulate the compound's physicochemical properties and biological activity, making this compound a molecule of significant interest for drug discovery and development.

Performance Comparison: Anticancer Activity

A study on 6-bromo quinazolinone derivatives revealed cytotoxic activity against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines.[4] For instance, a 6-bromo-2-substituted quinazolinone derivative (compound 8a in the study) exhibited IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells.[4] This suggests that bromination of the quinazolinone core is compatible with, and may contribute to, cytotoxic activity.

In another study, a 3-substituted-6-bromoquinazolin-4-one derivative (A3 ) showed an IC50 of 10 µM against the MCF-7 cell line.[5] Comparatively, certain non-brominated quinazolinone derivatives have also demonstrated potent anticancer effects. For example, a 2,3-disubstituted quinazolin-4(3H)-one derivative (3j ) exhibited a significantly lower IC50 of 0.20 µM against MCF-7 cells, highlighting the potent influence of substitutions at other positions.[6]

These findings underscore the importance of the overall substitution pattern on the quinazolinone scaffold in determining anticancer potency. The 7-bromo substitution, with its electron-withdrawing nature, is hypothesized to enhance activity, a trend observed in some antifungal quinazolinones.[1]

Table 1: Comparative Anticancer Activity (IC50, µM) of Brominated vs. Non-Brominated Quinazolinone Derivatives

Compound/DerivativeMCF-7 (Breast Cancer)SW480 (Colon Cancer)A2780 (Ovarian Cancer)Reference
Brominated Quinazolinones
6-bromo-2-(substituted)-quinazolin-4(3H)-one (8a)15.85 ± 3.3217.85 ± 0.92-[4]
3-(substituted)-6-bromoquinazolin-4-one (A3)10--[5]
Non-Brominated Quinazolinones
2,3-disubstituted-quinazolin-4(3H)-one (3j)0.20 ± 0.02--[6]
2,3-disubstituted-quinazolin-4(3H)-one (3g)--0.14 ± 0.03[6]
Lapatinib (Positive Control)5.9 ± 0.74-12.11 ± 1.03[6]

Performance Comparison: Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents. Studies on brominated quinazolinones have demonstrated their potential against a range of bacterial and fungal pathogens.

A series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity.[7] One derivative (VIIc ) exhibited potent antifungal activity against Candida albicans and Aspergillus flavus with Minimum Inhibitory Concentrations (MICs) of 0.78 µg/mL and 0.097 µg/mL, respectively.[7] Another derivative (VIIa ) showed significant antibacterial activity against E. coli and L. monocytogenes with a MIC of 1.56 µg/mL for both.[7]

For comparison, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor showed significant antibacterial activity, with zones of inhibition ranging from 10 to 16 mm against various bacterial strains.[8] These results suggest that the presence of bromine on the quinazolinone ring can contribute to potent antimicrobial effects.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Brominated Quinazolinone Derivatives

Compound/DerivativeE. coliS. aureusC. albicansA. flavusReference
6,8-dibromo-4(3H)quinazolinones
Compound VIIa1.5625--[7]
Compound VIIc--0.780.097[7]
6-bromo-quinazolinone Derivative Zone of Inhibition: 10-16 mmZone of Inhibition: 10-16 mm--[8]

Signaling Pathways and Molecular Targets

Quinazolinone derivatives exert their biological effects by modulating various signaling pathways critical for cell function. Key targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as intracellular signaling cascades such as the PI3K/Akt/mTOR pathway.[9][10][11][12][13][14][15][16]

The inhibition of these pathways can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, all of which are crucial for cancer therapy. The following diagrams illustrate the putative points of intervention for quinazolinone derivatives within these key signaling networks.

EGFR and PI3K/Akt Signaling Pathways Inhibition.
VEGFR-2 Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the biological activity of quinazolinone derivatives. These can be adapted for the specific testing of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that prevents visible growth after incubation.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound and other test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

  • Incubator

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Observe the wells for visible growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

General Experimental Workflow.

Conclusion

The available experimental data on brominated quinazolinone derivatives strongly suggest that this compound holds significant potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The bromine substitution is likely to influence its activity, and further direct experimental validation is warranted. The provided comparative data and experimental protocols offer a solid foundation for researchers to design and conduct studies to fully elucidate the therapeutic potential of this promising compound. The exploration of its effects on key signaling pathways, such as EGFR, VEGFR-2, and PI3K/Akt, will be crucial in defining its mechanism of action and guiding future drug development efforts.

References

Comparing the efficacy of different 7-bromoquinazolin-4(3H)-one synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The 7-bromo substituted variant, in particular, is a key intermediate in the synthesis of various bioactive molecules. This guide provides an objective comparison of different synthetic routes to 7-bromoquinazolin-4(3H)-one, presenting experimental data to evaluate their efficacy and providing detailed protocols for reproducibility.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of a particular route often depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Below is a summary of prominent methods with their reported yields and conditions.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Reference
Route 1: From 2-amino-4-bromobenzamide 2-amino-4-bromobenzamide, Aldehydesp-toluenesulfonamide (catalyst)High Temperature, 16-20 hVaries with aldehyde[2]
Route 2: CuAAC/Ring Cleavage 2-aminobenzamides, Sulfonyl azides, Terminal alkynesCopper(I) catalystMild conditions80-92 (for halogenated)[3]
Route 3: From Substituted Anthranilic Acid 5-bromoanthranilic acid, Chloro-acyl chloridesAcetic anhydride, AminesReflux in DMF or EthanolHigher in DMF[4]
Route 4: One-Pot from Dibromobenzoic Acid 2,4-dibromo-5-chlorobenzoic acidFormamidine acetate, Catalysts, Inorganic base76-120 °C, 12-20 hHigh (Industrial scale)[5]
Route 5: Metal-Free Oxidative Cyclization 2-aminobenzamides, StyrenesDTBP (oxidant), p-TsOH (additive)DMSO, Ace-pressure tubeModerate to good[6]
Route 6: Visible Light-Induced Cyclization 2-aminobenzamides, AldehydesFluorescein (photocatalyst), TBHP (oxidant)Blue LED irradiationGood to excellent[7]

Experimental Protocols

Route 1: Synthesis from 2-amino-4-bromobenzamide

This method represents a classical approach to quinazolinone synthesis.

Procedure:

  • A mixture of 2-amino-4-bromobenzamide, a suitable aldehyde, and a catalytic amount of p-toluenesulfonamide is heated at a high temperature.

  • The reaction is monitored for 16-20 hours.

  • Upon completion, the mixture is worked up to isolate the desired this compound derivative.[2]

Route 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)/Ring Cleavage

This modern approach offers high efficiency under mild conditions.

Procedure:

  • A mixture of a 2-aminobenzamide, a sulfonyl azide, and a terminal alkyne is stirred in the presence of a copper(I) catalyst.

  • The reaction proceeds through an N-sulfonylketenimine intermediate, followed by nucleophilic additions and elimination of the sulfonyl group to yield the quinazolin-4(3H)-one.[3]

  • For a specific derivative, 3-Benzyl-2-(4-(benzyloxy)benzyl)-7-bromoquinazolin-4(3H)-one, a yield of 89% was reported.[3]

Route 3: Synthesis via Benzoxazinone Intermediate from Substituted Anthranilic Acid

This two-step method involves the formation of a benzoxazinone intermediate, which is then converted to the quinazolinone.

Procedure:

  • 5-bromoanthranilic acid is reacted with a chloro-acyl chloride to form the N-acyl-anthranilic acid.

  • The intermediate is then treated with acetic anhydride to yield the corresponding benzoxazinone.

  • The benzoxazinone is subsequently condensed with an amine source in a solvent like DMF or ethanol under reflux to produce the tricyclic 4(3H)-quinazolinone derivative.[4] Reactions conducted in DMF were noted to produce higher yields.[4]

Route 4: One-Pot Synthesis from 2,4-dibromo-5-chlorobenzoic acid

This method is designed for large-scale industrial production and boasts a high total yield with few steps.

Procedure:

  • 2,4-dibromo-5-chlorobenzoic acid is mixed with formamidine acetate, catalysts (such as copper iodide and sodium or potassium iodide), an inorganic base (like potassium carbonate), and a solvent (e.g., DMF or N-methylpyrrolidone).

  • The reaction mixture is heated to between 76-120 °C for 12-20 hours.

  • This one-step process directly yields 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate for the drug halofuginone.[5]

Synthesis Route Diagrams

Synthesis_Routes cluster_0 Route 1: From 2-amino-4-bromobenzamide cluster_1 Route 2: CuAAC/Ring Cleavage cluster_2 Route 3: Via Benzoxazinone Intermediate A1 2-amino-4-bromobenzamide A3 This compound A1->A3 p-toluenesulfonamide, High Temp A2 Aldehyde A2->A3 B1 2-aminobenzamide B4 This compound B1->B4 Cu(I) catalyst, Mild conditions B2 Sulfonyl azide B2->B4 B3 Terminal alkyne B3->B4 C1 5-bromoanthranilic acid C3 N-acyl-5-bromoanthranilic acid C1->C3 C2 Chloro-acyl chloride C2->C3 C4 Benzoxazinone intermediate C3->C4 Acetic anhydride C5 This compound C4->C5 Amine, Reflux One_Pot_Synthesis Start Starting Materials: 2,4-dibromo-5-chlorobenzoic acid, Formamidine acetate Reagents Catalysts: CuI, NaI/KI Base: K2CO3 Solvent: DMF/NMP Product Product: 7-bromo-6-chloro-4(3H)-quinazolinone Start->Product One-Pot Reaction Conditions Reaction Conditions: 76-120 °C 12-20 hours Reagents->Product Conditions->Product

References

Structure-activity relationship (SAR) studies of 7-bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 7-Bromoquinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a bromine atom at the 7-position of this core structure has been a key strategy in the development of potent therapeutic agents. This guide provides a comparative analysis of this compound derivatives, summarizing their structure-activity relationships (SAR), presenting quantitative data, and detailing relevant experimental protocols.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core and at the N3 and C2 positions.

Substitutions on the Quinazolinone Ring: The presence of a halogen, such as bromine at the C7 position, has been shown to enhance the anticancer and antimicrobial activities of quinazolin-4(3H)-ones.[1][2] For instance, SAR studies on anticonvulsant quinazolinones indicated that a chlorine atom at the 7-position was favorable for activity.[2] This suggests that an electron-withdrawing group at this position can contribute positively to the biological profile.

Substitutions at the N3-Position: The substituent at the N3-position plays a crucial role in determining the potency and selectivity of these compounds. A variety of aryl, alkyl, and heterocyclic moieties have been explored. For example, in a series of quinazolin-4(3H)-one derivatives evaluated as anticancer agents, the nature of the substituent at the N3-position significantly impacted their cytotoxic effects.[3]

Substitutions at the C2-Position: Modifications at the C2-position have also been extensively investigated. The introduction of substituted phenyl groups or other aromatic systems can modulate the interaction of these molecules with their biological targets. For instance, a series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain at the C2-position exhibited potent antiproliferative activities.[4]

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound analogues and related derivatives from the literature.

Table 1: Anticancer Activity of Quinazolin-4(3H)-one Derivatives

Compound IDModificationsCell LineIC50 (µM)Reference
XIIIb 6,8-dibromo, N3-substitutedMCF-70.0017 (µg/mL)[3]
IX 6,8-dibromo, N3-substitutedMCF-70.0018 (µg/mL)[3]
XIVd 6,8-dibromo, N3-substitutedMCF-70.00183 (µg/mL)[3]
19d Quinazolin-4(3H)-one derivativeMDA-MB-468, MCF-7(See in vivo data)[5][6]
C9 Quinazolin-4(3H)-one derivativeMGC-8035.048[7]
C19 Quinazolin-4(3H)-one derivativeMGC-8030.595[7]
5c C2-dithiocarbamate side chainHT295.53[4]
5e Quinazolinone-4(3H)-one derivativeMCF-7(63.71% inhibition)[8]
35 Quinazolinone-7-carboxamide derivativesEH0.3[9]
37 Substituted pyrimidine-4(3H)-QLOSW4801.1[10]

Table 2: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives

Compound IDModificationsBacterial StrainMIC (µg/mL)Reference
27 4(3H)-quinazolinone derivativeS. aureus (MRSA)≤0.5[11][12]
15, 30, 50, 52, 54 4(3H)-quinazolinone derivativesS. aureus(Varies)[12]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.

General Synthesis of 7-Bromo-6-chloroquinazolin-4(3H)-one

A common synthetic route involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[13]

Procedure:

  • To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).

  • Heat the mixture under reflux with stirring for 20 hours.

  • Upon completion of the reaction, cool the mixture and process it to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 7-bromo-6-chloroquinazolin-4(3H)-one.

Another described method utilizes cuprous chloride and potassium iodide as catalysts with potassium hydroxide as the base.[13]

In Vitro Antiproliferative Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Seed cancer cells (e.g., MCF-7, MGC-803) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway affected by quinazolinone derivatives and a general experimental workflow for their evaluation.

G Potential Signaling Pathway for Anticancer Quinazolinones Quinazolinone Quinazolin-4(3H)-one Derivative USP7 USP7 Quinazolinone->USP7 Inhibition MDM2 MDM2 USP7->MDM2 Deubiquitination (Stabilization) p53 p53 MDM2->p53 Ubiquitination (Degradation) p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1, S phase) p21->CellCycleArrest

Caption: p53-MDM2-USP7 signaling pathway targeted by quinazolinone inhibitors.[7]

G General Workflow for SAR Studies cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of This compound Analogues Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In vitro Screening (e.g., MTT Assay) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR TargetID Target Identification (e.g., Enzyme Assays) SAR->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway Pathway->Synthesis Lead Optimization

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2, N3, and other positions of the quinazolinone ring can lead to compounds with potent and selective biological activities. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and more effective quinazolinone-based drugs. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising class of compounds.

References

Unveiling the Action of 7-bromoquinazolin-4(3H)-one: A Comparative Guide to its Potential as a PARP and Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the hypothesized mechanism of action of 7-bromoquinazolin-4(3H)-one, a member of the versatile quinazolinone class of compounds. While direct and extensive experimental data for this specific molecule is limited, this document compiles evidence from structurally related compounds to propose a likely mode of action, comparing its potential efficacy against established therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of quinazolinone-based therapeutics.

Hypothesized Mechanism of Action: Dual Inhibition of PARP and Key Kinases

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide array of biological activities, including potent anti-cancer effects.[1][2][3] Derivatives of this core structure have been shown to target several key proteins involved in cancer cell proliferation and survival, most notably Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[1]

Based on the available literature for bromo-substituted quinazolinone analogs, it is hypothesized that this compound may exert its anti-cancer effects through a dual mechanism involving the inhibition of PARP1 and key cellular kinases. A structurally related compound, 4-((7-Bromoquinazolin-4-yl)amino)benzenesulfonamide, has been identified as a potent inhibitor of the EphB3 kinase. This suggests that the 7-bromo substitution is compatible with kinase inhibition. Furthermore, numerous quinazolinone derivatives have demonstrated significant PARP inhibitory activity.[1]

The proposed dual-action mechanism is depicted in the following signaling pathway diagram:

Mechanism_of_Action Hypothesized Signaling Pathway of this compound cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 PARP-mediated DNA Repair cluster_2 Inhibition by this compound cluster_3 Kinase Signaling Pathways cluster_4 Cellular Outcomes DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation DNA_Repair_Proteins Recruitment of DNA Repair Proteins PARylation->DNA_Repair_Proteins SSB_Repair Single-Strand Break Repair DNA_Repair_Proteins->SSB_Repair Apoptosis Apoptosis SSB_Repair->Apoptosis Failure to repair leads to Double-Strand Breaks & Compound This compound Compound->PARP1 Inhibition Receptor_Kinase Receptor Tyrosine Kinase (e.g., EphB3, EGFR) Compound->Receptor_Kinase Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Inhibition promotes Tumor_Suppression Tumor Growth Inhibition Proliferation_Survival->Tumor_Suppression Inhibition leads to Apoptosis->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

Hypothesized dual inhibitory action of this compound.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, a comparison with established inhibitors of PARP and various kinases is essential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several key drugs in these classes. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 1: Comparison with Known PARP Inhibitors (Enzymatic Assay)

CompoundTargetIC50 (nM)
This compound PARP1 (Hypothesized) To Be Determined
OlaparibPARP15
OlaparibPARP21
RucaparibPARP11.4
NiraparibPARP13.8
NiraparibPARP22.1
TalazoparibPARP10.57

Table 2: Comparison with Known Kinase Inhibitors (Cell-free or Cell-based Assays)

CompoundPrimary Target(s)IC50
4-((7-Bromoquinazolin-4-yl)amino) benzenesulfonamide EphB3 1.04 µM
ErlotinibEGFR2 nM (cell-free)
GefitinibEGFR26-57 nM (cell-based)
LapatinibHER2/EGFR0.010-18.6 µM (cell-based, varies by cell line)

Detailed Experimental Protocols

To facilitate further research and validation of the proposed mechanism of action, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in the apoptotic pathway.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Treatment 1. Cell Treatment with This compound Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-cleaved PARP) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Workflow for Western Blot analysis of apoptosis markers.
Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

While further direct experimental validation is required, the existing evidence for structurally similar compounds strongly suggests that this compound holds promise as a dual inhibitor of PARP and key cellular kinases. Its performance, when compared to established drugs, will ultimately depend on its specific inhibitory profile and cellular activity. The experimental protocols provided in this guide offer a clear path for researchers to elucidate the precise mechanism of action and therapeutic potential of this intriguing quinazolinone derivative.

References

A Head-to-Head Comparison of 7-Bromoquinazolin-4(3H)-one and Other Heterocyclic Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the meticulous evaluation of heterocyclic compounds. Among these, the quinazolinone scaffold has emerged as a privileged structure due to its wide range of pharmacological activities.[1] This guide provides a detailed head-to-head comparison of 7-bromoquinazolin-4(3H)-one and its derivatives with other heterocyclic compounds, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

The 4(3H)-quinazolinone core is a versatile framework found in numerous natural products and synthetic molecules, exhibiting biological activities that include anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The introduction of a bromine atom at the 7th position of the quinazolinone ring can significantly influence the molecule's biological profile, a feature explored in several studies. This comparison aims to consolidate findings on this compound and related compounds, offering a clear perspective on their performance against other heterocyclic alternatives.

Anticancer Activity: A Comparative Analysis

Quinazolinone derivatives have been extensively investigated as potential anticancer agents, with several compounds targeting key signaling pathways involved in cancer progression.[1][3] The cytotoxic potential of these compounds is often evaluated against a panel of human cancer cell lines.

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro anticancer activity of various quinazolinone derivatives and other heterocyclic compounds, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound/DerivativeCancer Cell LineTarget/MechanismIC50 (µM)Reference
This compound Derivative (4q) ---Data not available in provided search results
6,8-dibromo-4(3H)quinazolinone XIIIbMCF-7 (Breast)Not specified1.7 (µg/mL)[4]
Quinazolinone Schiff base 1MCF-7 (Breast)Not specified6.246[4]
Quinazolinone Schiff base 2MCF-7 (Breast)Not specified5.910[4]
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast)Not specified11.23[4]
Quinazoline-sulfonamide 4dMCF-7 (Breast)Not specified2.5[4]
Dihydroquinazoline-2(1H)-one (CA1-e)A2780 (Ovarian)Not specified22.76[5]
Dihydroquinazoline-2(1H)-one (CA1-g)A2780 (Ovarian)Not specified22.94[5]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (8a)MCF-7 (Breast)EGFR15.85[6]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (8a)SW480 (Colon)EGFR17.85[6]
Erlotinib (Reference Drug)MCF-7 (Breast)EGFR Inhibitor9.9[6]
NolatrexedHepatocellular CarcinomaThymidylate synthase inhibitor-[1]
Ispinesib-Kinesin spindle protein inhibitor-[1]

Note: Direct comparative data for this compound was not available in the provided search results. The table includes data for other bromo-substituted quinazolinones to provide context.

Experimental Protocols for Anticancer Assays

MTT Assay for Cell Proliferation [5][7]

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HepG-2, A2780, MDA-MB-231) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., dihydroquinazoline-2(1H)-one derivatives) and a positive control (e.g., Gefitinib) for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Sulforhodamine B (SRB) Assay [8]

This assay is used to measure cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathway Inhibition

Quinazolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways. A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Inhibition of EGFR blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Antimicrobial Activity: A Comparative Overview

Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinazolinone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Derivative -Data not available in provided search results
6-bromo-2-(phenylimino thiazolidinone) derivative (A-1)S. aureus++[9]
6-bromo-2-(phenylimino thiazolidinone) derivative (A-1)E. coli+[9]
2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (3m)S. aureus1.95[11]
2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (3m)C. albicans3.90[11]
Quinazolin-4(3H)-one hydrazone derivative (4a)B. subtilis22 mm (Inhibition Zone)[10]
Quinazolin-4(3H)-one pyrazole derivative (5a)B. subtilis28 mm (Inhibition Zone)[10]
Amoxicillin trihydrate (Reference Drug)B. subtilis32 mm (Inhibition Zone)[10]
Clotrimazole (Reference Drug)A. niger29 mm (Inhibition Zone)[10]

Note: (++) indicates very good activity, (+) indicates good activity as reported in the source. Direct MIC values for this compound were not available.

Experimental Protocols for Antimicrobial Assays

Agar Well Diffusion Method [12]

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Media and Inoculum: A suitable agar medium is prepared and poured into petri dishes. A standardized microbial inoculum is spread evenly over the agar surface.

  • Well Preparation: Wells of a specific diameter are cut into the agar.

  • Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

DNA Gyrase Supercoiling Inhibition Assay [10]

This assay is used to determine if a compound inhibits the activity of DNA gyrase, a crucial enzyme for bacterial DNA replication.

  • Reaction Mixture Preparation: A reaction mixture containing relaxed plasmid DNA, E. coli DNA gyrase, and the necessary buffers and ATP is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. Novobiocin can be used as a reference inhibitor.

  • Incubation: The mixture is incubated to allow the supercoiling reaction to occur.

  • Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA compared to the control.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the discovery and evaluation of new antimicrobial agents based on the quinazolinone scaffold.

Antimicrobial_Workflow Start Synthesis of Quinazolinone Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Start->Screening MIC Determination of MIC (Serial Dilution) Screening->MIC Active Compounds Mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Workflow for the evaluation of antimicrobial activity of quinazolinone derivatives.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. While direct head-to-head comparative data for the parent this compound is limited in the reviewed literature, the broader family of bromo-substituted quinazolinones demonstrates significant potential in both anticancer and antimicrobial applications. The provided data and experimental protocols offer a valuable resource for researchers to design and evaluate new compounds based on this versatile heterocyclic system. Further research focusing on systematic structure-activity relationship studies of this compound derivatives is warranted to fully elucidate their therapeutic potential and identify lead candidates for further development.

References

Safety Operating Guide

Proper Disposal of 7-Bromoquinazolin-4(3H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 7-Bromoquinazolin-4(3H)-one must be treated as special hazardous waste and disposed of through a licensed disposal company. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, in line with general best practices for halogenated organic materials. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.

II. Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.

Experimental Protocol for Waste Collection:

  • Container Selection: Obtain a designated "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with "Halogenated Organic Waste" and the full chemical name: "this compound". The date of initial waste addition should also be recorded.

  • Waste Addition: Carefully transfer the this compound waste into the designated container. Avoid splashing or creating dust. If the compound is in a solution, transfer the liquid waste.

  • Secure Closure: After adding waste, securely close the container lid to prevent the release of vapors.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Caption: Logical workflow for the disposal of this compound.

III. Disposal Procedure for this compound

The disposal of this compound must be handled by a licensed and approved waste disposal service.[1]

Step-by-Step Disposal Plan:

  • Waste Accumulation: Continue to collect this compound waste in the designated and labeled "Halogenated Organic Waste" container. Do not exceed the container's fill line.

  • Contacting a Disposal Vendor: Once the container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a pre-approved licensed hazardous waste disposal company.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the disposal vendor. This will typically include the chemical name, quantity, and hazard information.

  • Scheduled Pickup: Arrange a scheduled pickup time with the waste disposal company. Ensure that the waste container is accessible for collection.

  • Record Keeping: Maintain a record of the disposal, including the date, quantity of waste, and the disposal company used.

Disposal_Workflow cluster_Onsite_Procedures On-site Laboratory Procedures cluster_Disposal_Process Official Disposal Process A Generate this compound Waste B Segregate into Labeled 'Halogenated Organic Waste' Container A->B C Store Securely in Designated Area B->C D Contact EHS or Licensed Waste Disposal Company C->D Container Full E Complete Waste Disposal Manifest D->E F Scheduled Waste Pickup E->F G Transport to Licensed Treatment and Disposal Facility F->G

Caption: Experimental workflow for the disposal of this compound.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill ScenarioAction
Minor Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material into a labeled "Halogenated Organic Waste" container. 5. Clean the spill area with an appropriate solvent.
Major Spill 1. Evacuate the laboratory and alert others. 2. Contact your institution's emergency response team or EHS department immediately. 3. Do not attempt to clean up a major spill without specialized training and equipment.

This comprehensive guide provides the necessary procedural steps for the safe and compliant disposal of this compound. By following these operational plans, researchers and laboratory professionals can minimize risks and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling 7-Bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for handling 7-Bromoquinazolin-4(3H)-one, including detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. It is essential to inspect all PPE for integrity before use.[2][4]

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield is recommended when there is a risk of splashing.[5]
Skin Chemical-Resistant Gloves (Nitrile)Inspect gloves prior to use.[2] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4]
Laboratory CoatA flame-resistant lab coat that is fully buttoned is recommended to cover as much skin as possible.[5][6]
Respiratory Full-Face Respirator or N95 Dust MaskTo be used if exposure limits are exceeded, if irritation is experienced, or when handling large quantities of the powder.[1][2] Ensure proper fit and training for respirator use.[5]
Feet Closed-Toe ShoesShoes must cover the entire foot.[5]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that a calibrated analytical balance is available if weighing is required.

    • Inspect all required PPE for damage and ensure it is the correct size and type.

    • Locate the nearest safety shower and eyewash station.

  • Chemical Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2]

    • When weighing the compound, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

    • Handle the compound gently to avoid creating dust.

    • Use spatulas and other tools dedicated to this compound or thoroughly cleaned before and after use.

    • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][2]

  • Accidental Release Measures:

    • In case of a spill, evacuate personnel to a safe area.[2]

    • Avoid dust formation and breathing vapors, mist, or gas.[2][4]

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

    • For large spills, dike the area to prevent spreading and follow your institution's hazardous material spill response protocol.

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2][7]

    • In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[1][4]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1][4]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[1][7]

    • In all cases of exposure, seek medical attention.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., weigh boats, gloves, paper towels) Place in a designated, sealed hazardous waste container. Do not mix with general laboratory trash.
Empty Containers Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, emphasizing the integration of safety checks at each stage.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area 1. Prepare Work Area (Fume Hood) inspect_ppe 2. Inspect PPE prep_area->inspect_ppe locate_safety 3. Locate Safety Equipment inspect_ppe->locate_safety weigh 4. Weigh Compound locate_safety->weigh transfer 5. Transfer to Reaction weigh->transfer spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure store 6. Store Securely transfer->store decontaminate 7. Decontaminate Work Area transfer->decontaminate transfer->spill transfer->exposure store->decontaminate dispose_waste 8. Dispose of Waste decontaminate->dispose_waste remove_ppe 9. Remove PPE dispose_waste->remove_ppe spill_response Follow Spill Protocol spill->spill_response first_aid Provide First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.